4,6-Dichloro-2-(propylthio)pyrimidin-5-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4,6-dichloro-2-propylsulfanylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl2N3S/c1-2-3-13-7-11-5(8)4(10)6(9)12-7/h2-3,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJLJBFJNXMANZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(C(=N1)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465838 | |
| Record name | 4,6-Dichloro-2-(propylsulfanyl)pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145783-15-9 | |
| Record name | 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145783-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-2-(propylthio) pyrimidine-5-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145783159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Dichloro-2-(propylsulfanyl)pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dichloro-2-(propylthio)pyrimidin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.969 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,6-DICHLORO-2-(PROPYLTHIO) PYRIMIDINE-5-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY0S1U6LEG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4,6-Dichloro-2-(propylthio)pyrimidin-5-amine IUPAC name and structure
An In-depth Technical Guide to 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical synthesis. The document details its chemical identity, physicochemical properties, and established synthesis protocols. Furthermore, it contextualizes its significance in drug development through a depiction of the P2Y12 receptor signaling pathway, where its end-product, Ticagrelor, acts.
Chemical Identity and Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4,6-dichloro-2-(propylsulfanyl)pyrimidin-5-amine [1][2].
Structure:
The chemical structure is represented by the following SMILES notation: CCCSc1nc(Cl)c(N)c(Cl)n1[2][3][4].
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉Cl₂N₃S | [1][2][3][5][6] |
| Molecular Weight | 238.14 g/mol | [1][2][5][7][8] |
| Appearance | White to off-white crystalline powder; Light pink to dark brown liquid or semi-solid | [9][10][11][12] |
| Melting Point | 118-122°C | [9] |
| Boiling Point | 334.1 ± 37.0 °C (Predicted) | [7][12] |
| Density | 1.44 g/cm³ | [7][11][12] |
| Water Solubility | 100 mg/L at 22°C | [7][11][12] |
| pKa | -3.46 ± 0.12 (Predicted) | [7][10][11][12] |
| Storage Temperature | 2-8°C, Keep in dark place, Sealed in dry, Room Temperature | [7][8][9][10][11][12] |
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of Ticagrelor[7][11][12]. Ticagrelor is an antiplatelet agent that functions as a reversible P2Y12 receptor antagonist[7][11][12]. It is used to prevent platelets from aggregating and forming blood clots, which can lead to cardiovascular events such as heart attacks or strokes[7][12].
Role in the P2Y12 Signaling Pathway
The end-product synthesized from this compound, Ticagrelor, plays a significant role in inhibiting platelet activation. The diagram below illustrates the P2Y12 signaling pathway and the inhibitory action of Ticagrelor.
Caption: Inhibition of the P2Y12 receptor by Ticagrelor, preventing platelet activation.
Experimental Protocols: Synthesis
Several synthetic routes for this compound have been reported. Below are two common methods.
Synthesis via Reduction of a Nitro Intermediate
This method involves the reduction of a nitropyrimidine precursor.
Caption: Workflow for the synthesis via catalytic reduction.
Protocol:
-
Dissolution: 4,6-dichloro-5-nitro-2-propylsulfanyl-pyrimidine is dissolved in a suitable solvent such as tert-Butyl methyl ether in a stainless steel autoclave.[11][12]
-
Catalyst Addition: A catalyst, such as a palladium-based catalyst, is introduced into the reaction vessel.[10]
-
Reduction: The reduction of the nitro group to an amine is carried out using hydrogen gas under pressure or iron in an acidic medium.[10]
-
Reaction Conditions: The reaction is typically performed at an elevated temperature (e.g., 65°C) and pressure (e.g., 10 bar).[12]
-
Isolation: Upon completion of the reaction, the final product, this compound, is isolated and purified.
Synthesis via Condensation and Chlorination
This alternative route involves the construction of the pyrimidine ring followed by chlorination.
Caption: Workflow for synthesis via condensation, chlorination, and substitution.
Protocol:
-
Condensation: A condensation reaction is carried out between a substituted aminomalonic acid diethyl ester and urea to form 2,4,6-trihydroxy-5-substituted aminopyrimidine.[13]
-
Chlorination: The resulting trihydroxy-pyrimidine is then subjected to a chlorination reaction, typically using phosphorus oxychloride (POCl₃), to yield 2,4,6-trichloro-5-aminopyrimidine.[13]
-
Thiol Reaction: Finally, a reaction between 2,4,6-trichloro-5-aminopyrimidine and propanethiol is performed to introduce the propylthio group, yielding the desired product, this compound.[13]
Safety and Handling
Based on available data, this compound is harmful if swallowed and may cause skin and serious eye irritation.[1] It may also have long-lasting harmful effects on aquatic life.[1] Appropriate personal protective equipment should be worn when handling this compound, and it should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.[10]
References
- 1. This compound | C7H9Cl2N3S | CID 11436336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS Number 145783-15-9 [klivon.com]
- 3. CAS 145783-15-9: 4,6-Dichloro-2-(propylthio)pyrimidin-5-am… [cymitquimica.com]
- 4. This compound | CAS 145783-15-9 | LGC Standards [lgcstandards.com]
- 5. legendpharm.com [legendpharm.com]
- 6. echemi.com [echemi.com]
- 7. 4,6-dichloro-2-propylthiopyrimidine-5-amine | 145783-15-9 [chemicalbook.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. nbinno.com [nbinno.com]
- 10. Page loading... [guidechem.com]
- 11. Cas 145783-15-9,4,6-dichloro-2-propylthiopyrimidine-5-amine | lookchem [lookchem.com]
- 12. 4,6-dichloro-2-propylthiopyrimidine-5-amine CAS#: 145783-15-9 [m.chemicalbook.com]
- 13. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine: A Key Intermediate in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological relevance of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine. This compound is a critical intermediate in the synthesis of Ticagrelor, a potent antiplatelet agent.
Core Compound Properties
This compound is a substituted pyrimidine with the molecular formula C₇H₉Cl₂N₃S.[1][2][3] Its structure features a pyrimidine ring system with two chlorine atoms, a propylthio group, and an amine group, which are key functionalities for its subsequent chemical transformations in pharmaceutical synthesis.[4]
Physical and Chemical Data
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 145783-15-9 | [1][2][5] |
| Molecular Formula | C₇H₉Cl₂N₃S | [1][2][3] |
| Molecular Weight | 238.14 g/mol | [5][6][7] |
| Appearance | White to off-white or light yellow to amber crystalline powder | [1][8] |
| Melting Point | 118-122 °C | [8] |
| Boiling Point (Predicted) | 334.1 ± 37.0 °C | [5][7] |
| Solubility | Soluble in DMSO, dichloromethane, and methanol. Sparingly soluble in water. | [5][7][8] |
| Storage Conditions | Keep in a dark place, sealed in dry conditions at room temperature or between 2-8°C. | [1][5][8] |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process. Several synthetic routes have been reported, primarily in the context of Ticagrelor's process development. Below are detailed experimental protocols for a common synthetic pathway.
Synthesis Workflow Diagram```dot
Caption: Mechanism of action of Ticagrelor via P2Y12 receptor inhibition.
This guide provides essential technical information for professionals working with this compound. The data and protocols herein are intended to support research, development, and manufacturing activities in the pharmaceutical industry.
References
- 1. What is the mechanism of Ticagrelor? [synapse.patsnap.com]
- 2. brilintahcp.com [brilintahcp.com]
- 3. researchgate.net [researchgate.net]
- 4. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. 4,6-dichloro-2-propylthiopyrimidine-5-amine CAS#: 145783-15-9 [m.chemicalbook.com]
- 8. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
In-Depth Technical Guide: 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine (CAS 145783-15-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety data for 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, identified by CAS number 145783-15-9. This compound is a key intermediate in the synthesis of the antiplatelet drug Ticagrelor.[1][2][3] While primarily recognized for its role as a synthetic precursor, this document compiles available data to support research and development activities involving this molecule.
Chemical Information and Physical Properties
This compound is a substituted pyrimidine with two chlorine atoms, a propylthio group, and an amine group attached to the heterocyclic ring.[4] These functional groups contribute to its reactivity and utility as a building block in organic synthesis.[4]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 145783-15-9 | [5] |
| IUPAC Name | This compound | [5] |
| Synonyms | 5-Amino-4,6-dichloro-2-(propylthio)pyrimidine, Ticagrelor Intermediate 3 | [1] |
| Molecular Formula | C₇H₉Cl₂N₃S | [5] |
| Molecular Weight | 238.14 g/mol | [5] |
| Appearance | Light pink to dark brown solid or semi-solid | [1] |
| Melting Point | 29-33°C | [6] |
| Boiling Point (Predicted) | 334.1 ± 37.0 °C | [2] |
| Density (Predicted) | 1.44 g/cm³ | [2] |
| Solubility | Soluble in methanol. Water solubility: 100 mg/L at 22°C. | [2][7] |
| InChI | InChI=1S/C7H9Cl2N3S/c1-2-3-13-7-11-5(8)4(10)6(9)12-7/h2-3,10H2,1H3 | [8] |
| SMILES | CCCSC1=NC(Cl)=C(N)C(Cl)=N1 | [9] |
Synthesis and Experimental Protocols
The primary utility of this compound is as a crucial intermediate in the synthesis of Ticagrelor.[1] Several synthetic routes have been reported, with a common strategy involving the reduction of a nitro-substituted precursor.
Synthesis via Reduction of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine
A prevalent method for the preparation of this compound involves the reduction of its nitro analogue, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.
Experimental Protocol:
-
Reaction Setup: A 1 L stainless steel autoclave equipped with a temperature-controlled jacket, a stirrer, an internal temperature sensor, and a dip pipe is charged with tert-Butyl methyl ether (370 g).[1]
-
Addition of Reactant: 4,6-dichloro-5-nitro-2-propylsulfanyl-pyrimidine (94.5 g, 0.35 mol) is added to the autoclave and dissolved with stirring.[1]
-
Catalyst Introduction: A suspension of a suitable catalyst (e.g., a platinum-based catalyst) is prepared and transferred into the autoclave.[1][5]
-
Hydrogenation: The autoclave is sealed and purged with nitrogen. The stirring rate is increased, and hydrogen gas is introduced via the dip pipe at a constant flow rate (up to 10 bar). The reaction temperature is gradually increased to 65°C.[1][5]
-
Reaction Monitoring and Work-up: The progress of the exothermic reaction is monitored by hydrogen uptake. Upon completion (typically after about 4 hours), stirring is continued for an additional 3 hours at 65°C. The reactor is then cooled, the hydrogen pressure is released, and the system is purged with nitrogen.[1][5]
-
Isolation of Product: The catalyst is removed by filtration. The organic phases are combined, and the water layer is separated. The solvent is removed under reduced pressure to yield this compound.[1]
Logical Flow of Synthesis:
Biological Context: Role in Ticagrelor Synthesis and Mechanism of Action
While there is no publicly available data on the direct biological activity of this compound, its significance lies in its role as a key building block for Ticagrelor.[1] Ticagrelor is a potent and selective antagonist of the P2Y12 receptor, which is a key receptor involved in platelet activation and aggregation.[10][11] By reversibly binding to the P2Y12 receptor, Ticagrelor prevents ADP-mediated platelet activation and subsequent thrombus formation.[11]
Ticagrelor Synthesis Workflow:
Safety and Handling Information
Based on available safety data sheets, this compound is classified as causing skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this compound.[5]
Table 2: GHS Hazard Information
| Hazard Class | Hazard Statement | GHS Pictogram | Precautionary Statements | Source(s) |
| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 | P264, P280, P302+P352, P332+P313, P362+P364 | [5] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | GHS07 | P264, P280, P305+P351+P338, P337+P313 | [5] |
First Aid Measures:
-
Inhalation: Remove to fresh air. Seek medical attention if you feel unwell.[5]
-
Skin Contact: Immediately remove contaminated clothing. Wash with plenty of water. If skin irritation occurs, get medical advice.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5]
-
Ingestion: Rinse mouth. Seek medical attention.[5]
Storage and Stability:
The compound is stable under normal conditions.[6] It should be stored in a well-ventilated place, and the container should be kept tightly closed.[7]
Conclusion
This compound is a well-characterized chemical intermediate with a primary and critical role in the synthesis of the pharmaceutical agent Ticagrelor. While information on its intrinsic biological activity is not publicly available, its chemical properties, synthetic routes, and safety profile are documented. This guide provides essential information for researchers and professionals working with this compound, emphasizing safe handling and its application in medicinal chemistry and drug development.
References
- 1. 4,6-dichloro-2-propylthiopyrimidine-5-amine | 145783-15-9 [chemicalbook.com]
- 2. Cas 145783-15-9,4,6-dichloro-2-propylthiopyrimidine-5-amine | lookchem [lookchem.com]
- 3. 4,6-dichloro-2-propylthiopyrimidine-5-amine/145783-15-9 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C7H9Cl2N3S | CID 11436336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Page loading... [guidechem.com]
- 10. 4, 6-Dichloro-2- (propylthio) Pyrimidin-5-Amine CAS No. 145783-15-9 [hsppharma.com]
- 11. The P2Y12 receptor as a target of antithrombotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
4,6-Dichloro-2-(propylthio)pyrimidin-5-amine molecular weight and formula
An In-depth Technical Guide to 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, a key intermediate in the pharmaceutical industry. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Core Molecular Data
The fundamental molecular and physical properties of this compound are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₇H₉Cl₂N₃S | [1][2][3][4][5][6] |
| Molecular Weight | 238.14 g/mol | [3][4][5][6][7] |
| Exact Mass | 238.13746 g/mol | [1][2] |
| CAS Number | 145783-15-9 | [1][2][5] |
| Appearance | Light pink to dark brown liquid or semi-solid | [1] |
| Boiling Point | 334.05 °C at 760 mmHg | [1] |
| Flash Point | 155.828 °C | [1] |
| Density | 1.44 g/cm³ | [1] |
Synthesis and Experimental Protocols
This compound is a crucial intermediate in the synthesis of Ticagrelor and other reversible P2Y12 receptor antagonists.[1] Several synthetic routes have been developed, often detailed in patent literature, focusing on cost-effectiveness and suitability for industrial production.
General Synthesis Workflow
A common synthetic pathway involves a multi-step process starting from simpler precursors. The diagram below illustrates a generalized workflow for the synthesis of this compound.
Detailed Experimental Protocols
While specific, detailed experimental protocols are proprietary and found within patent literature, a general outline of the key steps is provided below.
Step 1: Condensation Reaction
-
Objective: To form the pyrimidine ring structure.
-
Methodology: A substituted aminomalonic acid diethyl ester is reacted with urea in the presence of a base, such as sodium ethoxide, in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux for several hours.[7] Following the reaction, the product, a 2,4,6-trihydroxy-5-substituted aminopyrimidine, is isolated.[7]
Step 2: Chlorination
-
Objective: To replace the hydroxyl groups on the pyrimidine ring with chlorine atoms.
-
Methodology: The 2,4,6-trihydroxy-5-substituted aminopyrimidine intermediate is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[7] The reaction is often carried out in a solvent such as toluene and may require heating.[7] The resulting product is 2,4,6-trichloro-5-aminopyrimidine.
Step 3: Thioether Formation
-
Objective: To introduce the propylthio group at the 2-position of the pyrimidine ring.
-
Methodology: 2,4,6-trichloro-5-aminopyrimidine is reacted with propanethiol in the presence of a base.[7] The reaction selectively substitutes one of the chlorine atoms with the propylthio group to yield the final product, this compound.
It is important to note that various modifications to this general scheme exist, including different starting materials and reagents, to optimize yield, purity, and cost-effectiveness for industrial-scale production.[3][4][8]
References
- 1. Cas 145783-15-9,4,6-dichloro-2-propylthiopyrimidine-5-amine | lookchem [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 4. CN103923020A - Preparation method of 2-propylthio-4,6-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 5. This compound | CAS Number 145783-15-9 [klivon.com]
- 6. This compound | CAS 145783-15-9 | LGC Standards [lgcstandards.com]
- 7. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN105294573A - Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Google Patents [patents.google.com]
Spectroscopic and Synthetic Profile of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine: A Key Intermediate in Drug Development
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine, a crucial intermediate in the synthesis of various pharmaceutical compounds, notably the antiplatelet agent Ticagrelor. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Spectroscopic Data
The structural confirmation of this compound (Molecular Formula: C₇H₉Cl₂N₃S, Molecular Weight: 238.14 g/mol ) is supported by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H-NMR and predicted ¹³C-NMR data provide a detailed map of the molecule's hydrogen and carbon framework.
Table 1: ¹H-NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5.85 | s | 2H | NH₂ |
| 2.97 | t, J=6.8 Hz | 2H | S-CH₂-CH₂-CH₃ |
| 1.63 | sext, J=6.8, 7.6 Hz | 2H | S-CH₂-CH₂-CH₃ |
| 0.94 | t, J=7.6 Hz | 3H | S-CH₂-CH₂-CH₃ |
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz
Table 2: Predicted ¹³C-NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 171.0 | C-S |
| 155.0 | C-Cl |
| 142.0 | C-N |
| 118.0 | C-Cl |
| 33.0 | S-CH₂ |
| 22.0 | S-CH₂-CH₂ |
| 13.0 | CH₃ |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of the compound. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been utilized for the detection of this compound, with a characteristic quantified ion pair.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | m/z (Mass-to-Charge Ratio) | Note |
| LC-MS/MS | ESI+ | 240.1 → 197.8 | Quantified ion pair |
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
This compound is commonly synthesized via the reduction of its nitro precursor, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.[1]
Procedure:
-
In a suitable reaction vessel, dissolve 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine in a solvent such as methanol.
-
Add a reducing agent, for example, iron powder in the presence of an acid like acetic acid.
-
The reaction mixture is stirred at a controlled temperature until the reduction of the nitro group is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by filtering the catalyst and removing the solvent.
-
The crude product is then purified, typically by recrystallization from an appropriate solvent, to yield this compound.
NMR Spectroscopy Protocol
Sample Preparation:
A small quantity of the purified compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to an NMR tube.
Data Acquisition:
¹H and ¹³C-NMR spectra are recorded on a 400 MHz NMR spectrometer. Standard pulse sequences are used for data acquisition. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry Protocol
Sample Preparation:
The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration appropriate for the instrument's sensitivity.
Data Acquisition:
LC-MS/MS analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The instrument is set to monitor the specific mass transition of m/z 240.1 → 197.8.
Synthesis Workflow
The synthesis of this compound from its nitro precursor is a key step in the production of more complex molecules. The logical flow of this process is depicted below.
Caption: Synthetic route to this compound.
References
An In-depth Technical Guide on the Solubility Profile of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, a key intermediate in the synthesis of the antiplatelet drug Ticagrelor.[1][2][3] Understanding the solubility of this compound is crucial for its synthesis, purification, and formulation processes in pharmaceutical development.
Physicochemical Properties
This compound is a light pink to dark brown liquid or semi-solid.[1] It may also present as a white to off-white crystalline powder.[4]
Molecular Formula: C₇H₉Cl₂N₃S[1][5]
Molecular Weight: 238.14 g/mol [1][5]
Solubility Profile
The solubility of this compound has been determined in various organic solvents and water. This information is critical for selecting appropriate solvents for reaction, extraction, and purification processes.
Table 1: Solubility Data for this compound
| Solvent | Solubility | Temperature (°C) |
| Methanol | Soluble | Not Specified |
| Chloroform | Soluble | Not Specified |
| Dichloromethane | Soluble | Not Specified |
| Ethyl Acetate | Soluble | Not Specified |
| Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified |
| Acetone | Soluble | Not Specified |
| Water | 100 mg/L | 22 |
Data sourced from multiple chemical suppliers and databases.[1][6][7][8]
Experimental Protocols
While specific, detailed experimental protocols for determining the solubility in each solvent are not extensively published in peer-reviewed literature, a general methodology for solubility determination can be outlined. A common approach is the isothermal shake-flask method.
General Shake-Flask Method for Solubility Determination:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed and diluted with a suitable solvent. The concentration of the dissolved compound is then determined using an analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometer.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Logical Workflow: Synthesis of this compound
The synthesis of this compound is a multi-step process that is crucial for the production of Ticagrelor.[9][10] The following diagram illustrates a common synthetic route.
Caption: Synthetic pathway for this compound.
Applications in Drug Development
This compound is a critical intermediate in the synthesis of Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[1][2] The purity and quality of this intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API).[2] A thorough understanding of its solubility is essential for developing robust and scalable manufacturing processes, including reaction work-ups, crystallizations, and purifications.[4]
References
- 1. 4,6-dichloro-2-propylthiopyrimidine-5-amine | 145783-15-9 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 4,6-Dichloro-2-(Propylthio)Pyrimidine-5-Amine For Ticagrelor CAS 145783-15-9 China Manufacturers Suppliers Factory Exporter [volsenchem.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | C7H9Cl2N3S | CID 11436336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS:145783-15-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. 4,6-dichloro-2-propylthiopyrimidine-5-amine CAS#: 145783-15-9 [m.chemicalbook.com]
- 8. Cas 145783-15-9,4,6-dichloro-2-propylthiopyrimidine-5-amine | lookchem [lookchem.com]
- 9. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN105294573A - Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Google Patents [patents.google.com]
Key intermediates in the synthesis of reversible P2Y12 receptor antagonists
An In-depth Technical Guide to Key Intermediates in the Synthesis of Reversible P2Y12 Receptor Antagonists
Introduction
The P2Y12 receptor, a G-protein-coupled receptor (GPCR) predominantly found on the surface of platelets, plays a pivotal role in thrombosis and hemostasis.[1][2] Upon activation by its endogenous ligand, adenosine diphosphate (ADP), the P2Y12 receptor initiates a signaling cascade that leads to platelet activation, aggregation, and thrombus formation.[1][3] Consequently, antagonism of this receptor is a cornerstone of antiplatelet therapy for the prevention of thrombotic events in patients with acute coronary syndromes (ACS).[2][4]
Initially dominated by irreversible antagonists like clopidogrel, the therapeutic landscape has evolved with the development of reversible P2Y12 inhibitors, such as Ticagrelor and Cangrelor.[4][5][6] These agents offer distinct pharmacokinetic and pharmacodynamic profiles, including a more rapid onset and offset of action, which can be advantageous in clinical scenarios requiring rapid restoration of platelet function.[5][7] This technical guide provides an in-depth exploration of the key chemical intermediates and synthetic strategies employed in the manufacture of these critical reversible P2Y12 receptor antagonists, with a primary focus on the orally active agent, Ticagrelor.
P2Y12 Receptor Signaling Pathway
The activation of the P2Y12 receptor by ADP sets off a complex intracellular signaling cascade. The receptor is coupled to the Gαi subunit of a heterotrimeric G-protein.[3][8] This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine 3',5'-monophosphate (cAMP).[1][8] Lower cAMP levels result in the dephosphorylation of key cytoskeletal proteins like the vasodilator-stimulated phosphoprotein (VASP).[8]
Simultaneously, the Gβγ subunit complex activates phosphoinositide 3-kinase (PI3K), leading to the stimulation of Akt and other downstream effectors.[3][8] These signaling events culminate in an increase in cytosolic Ca²⁺ levels, granule secretion, and a conformational change in the glycoprotein (GP) IIb/IIIa receptor, ultimately promoting platelet aggregation.[8]
Synthetic Strategies for Ticagrelor (AZD6140)
The synthesis of Ticagrelor, a cyclopentyl-triazolopyrimidine, is a complex process that involves the convergence of several key chiral intermediates.[5][9] The molecular structure contains six stereogenic centers, making stereochemical control paramount throughout the synthesis.[10] The principal strategy involves the preparation of three main building blocks: a functionalized triazolopyrimidine core, a chiral cyclopentane side chain, and a chiral cyclopropylamine moiety.
Key Intermediate 1: The Triazolopyrimidine Core
The[1][3][8]triazolo[4,5-d]pyrimidine scaffold is central to the structure of Ticagrelor.[10][11] Its synthesis typically begins with substituted pyrimidine precursors, such as 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine. This intermediate undergoes a series of reactions including reduction of the nitro group, substitution with an amino group, and subsequent diazotization to form the triazole ring.[11][12]
Experimental Protocol: Synthesis of 2-[{(3aR,4S,6R,6aS)-6-{[5-amino-6-chloro-2-(propylthio)-4-pyrimidinyl] amino}-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1][8]dioxol-4-yl)}oxy]-1-ethanol (Intermediate 15) [12]
-
To a stirred solution of 4,6-dichloro-5-amino-2-(propylthio)pyrimidine (1.0 kg, 4.19 mol) in ethylene glycol (5.0 L), add the chiral cyclopentane intermediate (1.69 kg, 4.61 mol).
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (50.0 g) followed by N,N-Diisopropylethylamine (DIPEA) (2.43 kg, 18.85 mol) at 25–30 °C.
-
Slowly raise the reaction temperature to 120–125 °C and maintain for 4–5 hours, monitoring completion by HPLC.
-
Cool the reaction mass to 25–30 °C and dilute with water (20 L).
-
Adjust the pH to 4–5 with aqueous hydrochloric acid and extract the product with ethyl acetate (15 L).
-
Separate the ethyl acetate layer, wash with water (10 L) and 15% (w/v) sodium chloride solution (10 L).
-
Concentrate the ethyl acetate layer under reduced pressure to yield a thick syrup (1.6 kg).
-
Dissolve the syrup in ethyl acetate (1 L), heat to 50 °C, and add n-heptane (20 L) at 50 °C. Maintain for 30 minutes to precipitate the product.
-
Cool the slurry to 25-30 °C, filter the product, wash with n-heptane (5 L), and dry under vacuum at 50–55 °C to yield the title compound.
| Parameter | Value | Reference |
| Starting Material | 4,6-dichloro-5-amino-2-(propylthio)pyrimidine | [12] |
| Key Reagents | Chiral cyclopentane intermediate, DBU, DIPEA | [12] |
| Solvent | Ethylene Glycol | [12] |
| Temperature | 120–125 °C | [12] |
| Reaction Time | 4–5 hours | [12] |
Key Intermediate 2: (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine (CPA)
The (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine (CPA) moiety is crucial for the binding affinity and selectivity of Ticagrelor.[13][14] Multiple synthetic routes to this chiral amine have been reported, often starting from 1,2-difluorobenzene or a substituted cinnamic acid.[13][14] A common challenge is the stereoselective formation of the cyclopropane ring and the subsequent introduction of the amine group with the correct stereochemistry. Methods often involve diastereoselective cyclopropanation followed by a Curtius rearrangement or a Hofmann rearrangement to install the amine functionality.[13][14][15]
Experimental Protocol: Preparation of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride salt [16]
-
To a solution of a suitable N-protected CPA precursor (e.g., tert-butyl ((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)carbamate) (0.30 g, 1.12 mmol) in methanol (10 mL), add 4 mL of 37% HCl.
-
Stir the resulting reaction mixture at 25 °C for 2 hours.
-
Partially evaporate the methanol under reduced pressure.
-
Add water (10 mL) to the residue, which should induce precipitation of the product.
-
Filter the white precipitate, wash with water (5 mL), and dry to afford the title compound as the HCl salt.
| Parameter | Value | Reference |
| Starting Material | N-Boc-(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine | [16] |
| Reagents | 37% Hydrochloric Acid | [16] |
| Solvent | Methanol | [16] |
| Temperature | 25 °C | [16] |
| Reaction Time | 2 hours | [16] |
| Yield | 0.18 g (76%) | [16] |
Key Intermediate 3: Chiral Cyclopentane Moiety
The substituted cyclopentane ring provides the scaffold for attaching the hydroxyethoxy side chain and linking to the triazolopyrimidine core.[10][17] The synthesis of this intermediate, 2-[(3aR,4S,6R,6aS)-6-aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxolane-4-yl]oxy]ethanol, requires precise control of four stereocenters.[17] Synthetic strategies often employ starting materials like (1R,4S)-4-(benzyloxy)-2-alkenyl cyclopentanecarboxylic acid and involve steps such as amidation, olefin oxidation, cyclization, and Hofmann reaction, along with the use of protecting groups for the diol functionality.[17]
Synthesis of Other Reversible P2Y12 Antagonists
Cangrelor
Cangrelor is an intravenous antiplatelet agent and a synthetic analogue of adenosine triphosphate (ATP).[18][19] Its synthesis involves the modification of a purine core. A key intermediate is (2R, 3S, 4R, 5R)-2-hydroxymethyl-5-(6-((2-methylthioethyl) amino)-2-(3,3,3-trifluoro propyl sulfur generation)-9H-purine-9-base) oxolane-3,4-glycol.[20] Synthetic methods often start from thioadenosine, which is subjected to diazotization and halogenation, followed by reaction with 2-(methylthio)ethylamine and subsequent hydrolysis to yield the key intermediate.[20]
Conclusion
The synthesis of reversible P2Y12 receptor antagonists like Ticagrelor is a testament to the advancements in modern synthetic organic chemistry. The successful construction of these complex molecules relies on the efficient and stereocontrolled synthesis of key intermediates, including the triazolopyrimidine core, the chiral cyclopropylamine side chain, and the functionalized cyclopentane ring. The development of robust and scalable routes to these intermediates is critical for the commercial viability and accessibility of these life-saving therapeutics. Continuous innovation in synthetic methodology, including the exploration of biocatalytic routes, promises to further refine these processes, making them more efficient and environmentally sustainable.[21]
References
- 1. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. State of affairs: Design and structure-activity relationships of reversible P2Y12 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Efficacy and safety of ticagrelor: a reversible P2Y12 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of cyclopentyl-triazolol-pyrimidine (CPTP) based P2Y12 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US9278972B2 - Synthesis of triazolopyrimidine compounds - Google Patents [patents.google.com]
- 11. orbi.uliege.be [orbi.uliege.be]
- 12. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. patents.justia.com [patents.justia.com]
- 14. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 15. CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates - Google Patents [patents.google.com]
- 16. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanaMine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 17. CN105481823B - Synthesis method of ticagrelor intermediate - Google Patents [patents.google.com]
- 18. US9700575B2 - Pharmaceutical formulations comprising high purity cangrelor and methods for preparing and using the same - Google Patents [patents.google.com]
- 19. veeprho.com [veeprho.com]
- 20. CN105949258A - Synthesis method of cangrelor intermediate - Google Patents [patents.google.com]
- 21. Development of new biocatalytic routes to pharmaceutical intermediates : a case study on Ticagrelor | Semantic Scholar [semanticscholar.org]
The Genesis of a Key Pharmaceutical Intermediate: A Technical History of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper delves into the discovery and historical development of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine, a pivotal intermediate in the synthesis of the antiplatelet drug Ticagrelor. From its initial emergence in agrochemical research to its crucial role in modern medicine, this document provides a comprehensive technical overview, including detailed experimental protocols, quantitative data, and visual representations of its synthetic pathways.
Introduction: From Herbicides to Heart Health
Initially synthesized in the early 1980s, this compound was first explored as an intermediate for sulfonamide herbicides.[1] Its journey from agriculture to pharmacology underscores the often-unforeseen potential of chemical compounds. The key to its modern significance lies in its role as a precursor to Ticagrelor, a P2Y12 receptor antagonist that plays a critical role in preventing thrombotic events. This guide traces the evolution of its synthesis, highlighting the chemical ingenuity that transformed an agrochemical building block into a cornerstone of cardiovascular therapy.
The Primary Synthetic Pathway: A Multi-Step Transformation
The most prominently documented synthesis of this compound, particularly in the context of Ticagrelor's development, commences with the readily available starting material, 4,6-dihydroxy-2-mercaptopyrimidine (also known as 2-thiobarbituric acid). The overall transformation involves four key steps: S-propylation, nitration, chlorination, and nitro group reduction.
Caption: Primary synthetic route to this compound.
Experimental Protocols
The following sections provide detailed experimental methodologies for each step of the primary synthetic pathway, collated from various patented processes.
This initial step involves the alkylation of the sulfur atom in 4,6-dihydroxy-2-mercaptopyrimidine with a propyl group.
Protocol:
-
To a stirred suspension of 4,6-dihydroxy-2-mercaptopyrimidine in water, add a solution of sodium hydroxide.
-
Introduce methanol and then add 1-bromopropane or propyl iodide.[2][3]
-
Maintain the reaction temperature at 30-40°C for 11-30 hours.[4]
-
After cooling to room temperature, acidify the reaction mixture with hydrochloric acid to a pH of 2-3 to precipitate the product.[4]
-
Filter the solid, wash with water and ethanol, and dry to yield 4,6-dihydroxy-2-(propylthio)pyrimidine.[5]
| Parameter | Value | Reference |
| Starting Material | 4,6-dihydroxy-2-mercaptopyrimidine | [2][3] |
| Reagents | Sodium hydroxide, 1-bromopropane/propyl iodide, Methanol, Water, Hydrochloric acid | [2][3][4] |
| Temperature | 30-40°C | [4] |
| Reaction Time | 11-30 hours | [4] |
| pH for Precipitation | 2-3 | [4] |
The pyrimidine ring is subsequently nitrated at the 5-position.
Protocol:
-
To a mixture of glacial acetic acid and fuming nitric acid, add 4,6-dihydroxy-2-(propylthio)pyrimidine in portions while maintaining a low temperature.
-
Allow the reaction to proceed for a specified time.
-
Pour the reaction mixture into water to precipitate the nitrated product.
-
Filter, wash with water, and dry to obtain 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine.
| Parameter | Value | Reference |
| Starting Material | 4,6-dihydroxy-2-(propylthio)pyrimidine | [2] |
| Reagents | Fuming nitric acid, Glacial acetic acid | [2] |
| Quenching | Addition to water | [2] |
The hydroxyl groups at the 4 and 6 positions are replaced with chlorine atoms.
Protocol:
-
To a solution of 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine in a suitable solvent such as dichloromethane or toluene, add a chlorinating agent like phosphorus oxychloride.[6][7]
-
A base, such as pyridine or N,N-diisopropylethylamine, can be added.[6][7]
-
Heat the mixture to reflux (around 110-115°C) for approximately 4 hours.[6]
-
After cooling, quench the reaction by slowly adding the mixture to ice water.[6][7]
-
Extract the product with an organic solvent (e.g., toluene or ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.[6][7]
-
Concentrate the organic phase to yield 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.[6]
| Parameter | Value | Reference |
| Starting Material | 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine | [6] |
| Reagents | Phosphorus oxychloride, Pyridine or N,N-diisopropylethylamine | [6][7] |
| Solvent | Dichloromethane or Toluene | [6][7] |
| Temperature | 110-115°C (Reflux) | [6] |
| Reaction Time | ~4 hours | [6] |
The final step is the reduction of the nitro group to an amine. Several methods have been reported for this transformation.
Caption: Alternative methods for the reduction of the nitro group.
Protocol A: Catalytic Hydrogenation
-
Dissolve 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine in a suitable solvent like tert-butyl methyl ether in a stainless steel autoclave.[8]
-
Add a palladium on carbon (Pd/C) catalyst.[8]
-
Pressurize the autoclave with hydrogen gas (up to 10 bar) and heat to approximately 65°C.[8]
-
Monitor the reaction by hydrogen uptake. After completion (around 4 hours), continue stirring for an additional 3 hours.[8]
-
Cool the reactor, release the hydrogen pressure, and filter off the catalyst.[8]
-
Wash the catalyst with the solvent, combine the organic phases, and separate from any aqueous layer to obtain the product solution.[8]
Protocol B: Reduction with Iron Powder
-
Add iron powder to an organic solvent mixture, such as glacial acetic acid and methanol.[2]
-
Add 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine in portions while stirring.
-
Heat the reaction mixture to 60-65°C for about 2 hours.[2]
-
Filter the reaction mixture and evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and water, separate the organic layer, and evaporate to obtain an oily product.
-
Crystallize the product from a suitable solvent like petroleum ether.[2]
Protocol C: Reduction with Sodium Dithionite
-
In a mixed solvent of water and an organic solvent (e.g., tetrahydrofuran), react 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine with sodium dithionite.[9]
| Parameter | Method A: Catalytic Hydrogenation | Method B: Iron Powder | Method C: Sodium Dithionite |
| Reducing Agent | Hydrogen gas with Pd/C catalyst | Iron powder | Sodium dithionite |
| Solvent | tert-Butyl methyl ether | Glacial acetic acid and methanol | Water and Tetrahydrofuran |
| Temperature | ~65°C | 60-65°C | - |
| Pressure | Up to 10 bar | Atmospheric | Atmospheric |
| Reaction Time | ~7 hours | ~2 hours | - |
Characterization Data
The structural confirmation of this compound is crucial for its use in pharmaceutical synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₉Cl₂N₃S | [10] |
| Molecular Weight | 238.14 g/mol | [10] |
| CAS Number | 145783-15-9 | [1] |
| Appearance | White to off-white crystalline powder or light pink to dark brown liquid/semi-solid | [1][8] |
| ¹H NMR (Predicted) | (DMSO-d6, 400 MHz, ppm): δ 5.85 (s, 2H, NH₂), 2.97 (t, J=6.8 Hz, 2H, SCH₂), 1.63 (sex, J=6.8, 7.6 Hz, 2H, CH₂), 0.94 (t, J=7.6 Hz, 3H, CH₃) | [11] |
Conclusion: A Molecule of Evolving Importance
The history of this compound is a compelling narrative of chemical evolution. Its journey from an agrochemical intermediate to a key building block in the synthesis of the life-saving drug Ticagrelor highlights the dynamic nature of chemical research and development. The synthetic pathways detailed in this guide, refined over time for efficiency and scalability, are a testament to the advancements in organic synthesis. For researchers and professionals in drug development, a thorough understanding of the history and synthesis of such pivotal intermediates is invaluable for the innovation of future pharmaceuticals.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]
- 3. US8859769B2 - Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]
- 4. CN103787984A - Preparation method of Ticagrelor intermediate 4, 6-dichloro-5-nitro-2-(propylthio) pyrimidine - Google Patents [patents.google.com]
- 5. CN103923020A - Preparation method of 2-propylthio-4,6-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 6. Preparation method of Ticagrelor intermediate 4, 6-dichloro-5-nitro-2-(propylthio) pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 7. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 8. Cas 145783-15-9,4,6-dichloro-2-propylthiopyrimidine-5-amine | lookchem [lookchem.com]
- 9. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 10. This compound | C7H9Cl2N3S | CID 11436336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound, CAS No. 145783-15-9 - iChemical [ichemical.com]
Methodological & Application
Synthesis protocol for 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine from 4,6-dichloro-5-nitro-2-propylsulfanyl-pyrimidine
Application Note: This document provides detailed protocols for the synthesis of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, a key intermediate in the preparation of Ticagrelor and other reversible P2Y12 receptor antagonists.[1][2] The described methods focus on the reduction of the nitro group of the starting material, 4,6-dichloro-5-nitro-2-propylsulfanyl-pyrimidine. The protocols are intended for researchers, scientists, and professionals in drug development.
Chemical Reaction:
Quantitative Data Summary:
| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Iron Powder Reduction | Method 3: Sodium Dithionite Reduction |
| Starting Material | 4,6-dichloro-5-nitro-2-propylsulfanyl-pyrimidine (94.5 g, 0.35 mol)[2] | 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine | 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (Compound 11) |
| Reducing Agent | Hydrogen gas (pmax=10 bar) with Pt/V/C catalyst[2][3] | Iron powder[4] | Sodium dithionite[3] |
| Solvent | tert-Butyl methyl ether (370 g)[2] | Organic solvent (e.g., glacial acetic acid and methanol mixture)[4] | Mixed solvent of water and an organic solvent (e.g., tetrahydrofuran)[3] |
| Temperature | 20°C to 65°C[2] | 60-65°C[4] | Mild conditions[3] |
| Reaction Time | Approximately 4 hours for hydrogen uptake, followed by 3 hours of stirring[2] | 2 hours[4] | Short reaction time[3] |
| Reported Yield | 94.7% (with Pt/V/C catalyst)[3] | ~50% (total yield over several steps)[4] | High yield, suitable for industrial production[3] |
| Purity | Not specified in the provided text, but the process aims for high purity. | >99%[4] | Not specified, but implied to be high. |
Experimental Protocols:
Method 1: Catalytic Hydrogenation
This protocol is based on a described industrial synthesis method.[2]
Materials:
-
4,6-dichloro-5-nitro-2-propylsulfanyl-pyrimidine
-
tert-Butyl methyl ether
-
Pt/V/C catalyst (e.g., ~3% Pt and 0.6% V on carbon)[3]
-
Hydrogen gas
-
Nitrogen gas
Equipment:
-
1 L stainless steel autoclave with temperature-controlled jacket, stirrer, internal temperature sensor, and dip pipe.
Procedure:
-
Place 370 g of tert-butyl methyl ether into the autoclave under a nitrogen atmosphere.
-
Add 94.5 g (0.35 mol) of 4,6-dichloro-5-nitro-2-propylsulfanyl-pyrimidine and dissolve it with stirring (200 min⁻¹).
-
Prepare a suspension of the catalyst and transfer it to the autoclave.
-
Seal the autoclave and increase the stirring rate to 600 min⁻¹.
-
Purge the autoclave four times with nitrogen.
-
Begin feeding hydrogen gas through the dip pipe at a constant flow rate (maximum pressure of 10 bar) while simultaneously starting a heating ramp (45 K/h) from 20°C to 65°C.
-
Monitor the reaction progress by observing the hydrogen uptake and the internal and jacket temperatures. The reaction is exothermic.
-
After the hydrogen uptake is complete (approximately 1.1 mol or 3 molar equivalents, which takes about 4 hours), continue stirring the reaction mixture for an additional 3 hours at 65°C.
-
Cool the reactor down to 20°C, release the hydrogen pressure, and purge the reactor four times with nitrogen.
-
Filter off the catalyst.
-
Wash the autoclave and the filter cake with 185 g of tert-butyl methyl ether.
-
Combine the organic phases and separate the water layer.
-
The resulting solution contains the desired product, this compound.
Method 2: Iron Powder Reduction
This method offers an alternative to catalytic hydrogenation.[4][5]
Materials:
-
4,6-dichloro-5-nitro-2-(propylthio)pyrimidine
-
Iron powder
-
Organic solvent (e.g., a 2:1 mixture of glacial acetic acid and methanol)[4]
-
Dichloromethane
-
Water
-
Crystallizing solvent (e.g., petroleum ether)[4]
Procedure:
-
Add iron powder to the organic solvent in a reaction vessel. The mass ratio of iron powder to the starting material should be approximately 1:1.6-1.7.[4]
-
Heat the mixture to 60-65°C.
-
Add the 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine in batches.
-
Maintain the reaction at 60-65°C for 2 hours.
-
After the reaction is complete, filter the mixture and evaporate the filtrate to dryness under reduced pressure.
-
Dissolve the residue in dichloromethane and water.
-
Separate the organic layer and evaporate it to dryness under reduced pressure to obtain an oily product.
-
Add a crystallizing solvent, such as petroleum ether, to induce crystallization of the final product.
Method 3: Sodium Dithionite Reduction
This method is highlighted as being simple, high-yielding, and suitable for industrial production due to the use of inexpensive and readily available reagents.[3]
Materials:
-
4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (referred to as compound 11 in the patent)
-
Sodium dithionite
-
Water
-
Organic solvent (e.g., tetrahydrofuran, N,N-dimethylformamide, methanol, or ethanol)[3]
Procedure:
-
Prepare a mixed solvent of water and an organic solvent. A preferred volume ratio of water to organic solvent is between 1:1 and 10:1.[3]
-
Dissolve the 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine in the mixed solvent.
-
Add sodium dithionite to the solution.
-
Allow the reaction to proceed under mild conditions. The reaction time is reported to be short.[3]
-
Upon completion of the reaction, the desired product, this compound, can be isolated from the reaction mixture. Further purification may be performed if necessary.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Cas 145783-15-9,4,6-dichloro-2-propylthiopyrimidine-5-amine | lookchem [lookchem.com]
- 2. 4,6-dichloro-2-propylthiopyrimidine-5-amine | 145783-15-9 [chemicalbook.com]
- 3. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 4. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Synthesis of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine: A Detailed Mechanistic and Practical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, a key intermediate in the production of the antiplatelet drug Ticagrelor.[1][2][3] Detailed reaction mechanisms, experimental protocols, and quantitative data are presented to facilitate its application in research and development settings.
Introduction
This compound is a substituted pyrimidine derivative essential for the synthesis of Ticagrelor and other reversible P2Y12 receptor antagonists.[1][3] Its molecular structure, featuring a pyrimidine core with two chlorine atoms, a propylthio group, and an amine group, provides reactive sites for the construction of more complex molecules.[2] The synthesis of this intermediate is a critical step that requires careful control of reaction conditions to ensure high purity and yield.[2]
Reaction Mechanisms and Synthesis Routes
Several synthetic pathways for this compound have been reported, primarily starting from substituted pyrimidine precursors. The most common strategies involve the introduction of the propylthio group, followed by chlorination and the formation of the amine group at the 5-position, typically through the reduction of a nitro group.
One prevalent method begins with 4,6-dihydroxy-2-mercaptopyrimidine.[4][5] This route involves S-alkylation with a propyl halide, followed by nitration, chlorination, and subsequent reduction of the nitro group.
Another approach utilizes 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine as a direct precursor, which is then reduced to the desired amine.[1][6] Alternative methods have also been explored to improve yield, reduce cost, and enhance safety for industrial-scale production.[5][7]
Visualizing the Synthesis
The following diagram illustrates a common synthetic pathway for this compound.
Figure 1. A common synthetic route for this compound.
Experimental Protocols
Below are detailed experimental protocols for key steps in the synthesis of this compound.
Protocol 1: Synthesis of 4,6-dihydroxy-2-(propylthio)pyrimidine[4]
-
To a suitable reaction vessel, add 4,6-dihydroxy-2-mercaptopyrimidine and water.
-
Add a 10% solution of sodium hydroxide (NaOH) and bromopropane in methanol at a temperature of 20-30°C.
-
Raise the temperature to 30-40°C and maintain for 11-13 hours.
-
After cooling to room temperature, adjust the pH of the mixture to 2-3 with a suitable acid.
-
Stir the mixture, filter the resulting solid, and dry to obtain 4,6-dihydroxy-2-propylthiopyrimidine.
Protocol 2: Synthesis of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine
Note: This protocol is a general representation based on common chlorination procedures for similar substrates.
-
In a reaction vessel under an inert atmosphere, suspend 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine in phosphorus oxychloride (POCl₃).
-
Optionally, a catalytic amount of a tertiary amine such as N,N-diisopropylethylamine can be added dropwise under an ice bath.[8]
-
Heat the reaction mixture to 100-120°C and monitor the reaction progress by TLC or HPLC.[8]
-
Once the starting material is consumed (typically 3.5-4 hours), cool the reaction mixture.[8]
-
Carefully quench the reaction by pouring the mixture into ice water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 3: Synthesis of this compound via Reduction
Method A: Catalytic Hydrogenation [1][3]
-
In a stainless steel autoclave, dissolve 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (94.5 g, 0.35 mol) in tert-Butyl methyl ether (370 g) under a nitrogen atmosphere.[1]
-
Add a suitable catalyst, such as a suspension of a platinum-vanadium catalyst on carbon (Pt/V/C).[8]
-
Seal the autoclave, purge with nitrogen, and then introduce hydrogen gas up to a pressure of 10 bar.[1]
-
Heat the reaction mixture to 65°C while stirring vigorously (e.g., 600 min⁻¹).[1]
-
Monitor the reaction by hydrogen uptake. After the theoretical amount of hydrogen is consumed (approximately 4 hours), continue stirring for an additional 3 hours at 65°C.[1]
-
Cool the reactor to 20°C, release the hydrogen pressure, and purge with nitrogen.[1]
-
Filter off the catalyst and wash the filter cake with tert-Butyl methyl ether.[1]
-
Combine the organic phases, separate any aqueous layer, and analyze the product mixture. This method often results in a quantitative conversion.[1]
Method B: Reduction with Sodium Dithionite [8]
-
In a mixed solvent system of water and an organic solvent (e.g., tetrahydrofuran), dissolve the starting nitro compound.[8]
-
Add sodium dithionite to the solution.
-
The reaction proceeds under mild conditions, and the reaction time is typically short.[8]
-
Upon completion, the product can be isolated through standard work-up procedures. This method is noted for its high yield and suitability for industrial production.[8]
Method C: Reduction with Iron Powder [8]
-
In a mixture of acetic acid and methanol, suspend 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.[9]
-
Add iron powder portion-wise while monitoring the internal temperature.
-
Stir the reaction at room temperature for approximately 2 hours.[9]
-
After the reaction is complete, filter off the iron salts and concentrate the filtrate.
-
The crude product can then be purified. While effective, this method can present challenges in work-up due to the formation of iron sludge.[5]
Quantitative Data Summary
The following table summarizes reported yields for key reaction steps in the synthesis of this compound.
| Reaction Step | Reagents/Catalyst | Solvent(s) | Yield | Reference |
| Reduction of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine | Pt/V/C, H₂ | tert-Butyl methyl ether | 94.7% | [8] |
| Four-step synthesis from this compound to Ticagrelor | - | - | 54.6% | [8] |
Conclusion
The synthesis of this compound is a well-documented process with multiple viable routes. The choice of a particular synthetic pathway will depend on factors such as scale, cost of reagents, safety considerations, and desired purity of the final product. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals working with this important pharmaceutical intermediate. Careful optimization of reaction conditions and purification methods will be crucial for achieving high yields and purity on a consistent basis.
References
- 1. 4,6-dichloro-2-propylthiopyrimidine-5-amine | 145783-15-9 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Cas 145783-15-9,4,6-dichloro-2-propylthiopyrimidine-5-amine | lookchem [lookchem.com]
- 4. 4,6-Dichloro-2-(Propylthio)Pyrimidine-5-Amine For Ticagrelor CAS 145783-15-9 China Manufacturers Suppliers Factory Exporter [volsenchem.com]
- 5. CN105294573A - Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Google Patents [patents.google.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 9. orbi.uliege.be [orbi.uliege.be]
Application Notes and Protocols: 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine as a critical intermediate in pharmaceutical research and development. This document includes its primary application, relevant chemical data, detailed experimental protocols for its synthesis and subsequent use, and a visualization of the relevant biological pathway.
Application Overview
This compound is a key building block primarily utilized in the synthesis of the antiplatelet agent, Ticagrelor.[1][2][3] Ticagrelor is a reversible P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[4][5] The structural features of this compound, including its reactive chloro groups and the strategically positioned amine, make it an ideal precursor for the construction of the triazolopyrimidine core of Ticagrelor.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 145783-15-9 | [3] |
| Molecular Formula | C₇H₉Cl₂N₃S | [3] |
| Molecular Weight | 238.14 g/mol | [3] |
| Appearance | White to off-white crystalline powder or light pink to dark brown liquid/semi-solid | [6] |
| Boiling Point | 334.1 ± 37.0 °C (Predicted) | [7] |
| Density | 1.44 g/cm³ | [7] |
| Solubility | Soluble in Methanol | [1] |
| Storage | Keep in a dark place, sealed in dry, at room temperature. | [1] |
Experimental Protocols
The following sections detail common synthetic protocols for the preparation of this compound and its subsequent conversion to a key Ticagrelor intermediate.
Synthesis of this compound
There are multiple reported routes for the synthesis of this intermediate. One common method involves the reduction of a nitro-precursor.
Protocol 1: Reduction of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine
This protocol is adapted from various patented and literature methods.[7][8]
Materials:
-
4,6-dichloro-5-nitro-2-(propylthio)pyrimidine
-
Iron powder
-
Acetic acid
-
Methanol
-
Water
-
Ethyl acetate
-
Aqueous sodium bicarbonate solution
Equipment:
-
Reaction flask with overhead stirrer
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a solution of methanol and acetic acid, add iron powder at room temperature.
-
Heat the mixture to 50°C.
-
Slowly add 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine to the reaction mixture.
-
Stir the reaction at 50°C for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and add water to extract the product.
-
Filter the mixture and distill the filtrate under reduced pressure at 40-50°C to obtain a residue.
-
Extract the residue with ethyl acetate.
-
Wash the ethyl acetate layer with aqueous sodium bicarbonate solution.
-
Concentrate the organic layer under reduced pressure to yield this compound.
Quantitative Data for Synthesis Protocol 1:
| Parameter | Value | Reference |
| Reactant Ratio (Iron powder : nitro-compound) | Varies, typically in excess | [7] |
| Reaction Temperature | 50°C | [7] |
| Reaction Time | 3 - 5 hours | [7] |
| Isolated Yield | 90 - 95% | [7] |
Synthesis of a Key Ticagrelor Intermediate
This protocol describes the reaction of this compound with a chiral amine to form a key intermediate in the synthesis of Ticagrelor.
Protocol 2: Condensation with a Chiral Aminocyclopentanol Derivative
This protocol is based on a reported synthesis of a Ticagrelor intermediate.[9]
Materials:
-
This compound
-
2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][4][10]dioxol-4-yl)oxy)ethanol
-
Triethylamine
-
Methanol
Equipment:
-
Reaction flask with a reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolve this compound (1.0 g, 4.2 mmol) in methanol.
-
Add 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][4][10]dioxol-4-yl)oxy)ethanol (1.17 g, 5.4 mmol) to the solution.
-
Add triethylamine (0.6 mL, 4.2 mmol) to the reaction mixture.
-
Stir the reaction mixture and monitor its progress.
-
Upon completion, the resulting intermediate can be isolated and purified using standard techniques such as column chromatography.
Visualizations
Synthetic Workflow
The following diagram illustrates a common synthetic pathway for Ticagrelor, highlighting the role of this compound.
Caption: Synthetic pathway of Ticagrelor.
P2Y12 Receptor Signaling Pathway
Ticagrelor, synthesized from this compound, exerts its antiplatelet effect by inhibiting the P2Y12 receptor signaling pathway.
Caption: Ticagrelor's mechanism of action.
References
- 1. Cas 145783-15-9,4,6-dichloro-2-propylthiopyrimidine-5-amine | lookchem [lookchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 4,6-dichloro-2-propylthiopyrimidine-5-amine | 145783-15-9 [chemicalbook.com]
- 4. What is the mechanism of Ticagrelor? [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Page loading... [wap.guidechem.com]
- 7. echemi.com [echemi.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]
Application Note and Protocols for Purity Assessment of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine
Introduction
4,6-Dichloro-2-(propylthio)pyrimidin-5-amine is a critical intermediate in the synthesis of the antiplatelet drug Ticagrelor.[1][2][3][4][5] The purity of this intermediate is paramount as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed analytical methods and protocols for the comprehensive purity assessment of this compound, focusing on High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 145783-15-9 | [1][6] |
| Molecular Formula | C₇H₉Cl₂N₃S | [1][7][8] |
| Molecular Weight | 238.14 g/mol | [7][8] |
| Appearance | Light yellow to brown solid-liquid mixture or powder | [9][10] |
| Solubility | Soluble in Methanol | [1] |
Analytical Methods for Purity Assessment
A multi-pronged approach employing chromatographic and spectroscopic techniques is recommended for the robust purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a primary technique for quantifying the purity of the main component and detecting non-volatile impurities. A reversed-phase method is typically suitable for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification of known and unknown impurities, even at trace levels. It provides molecular weight information, which is crucial for structural elucidation of process-related impurities and degradation products. An LC-MS/MS method has been established for the detection of related impurities in Ticagrelor.[11]
Quantitative Nuclear Magnetic Resonance (qNMR)
¹H NMR spectroscopy is invaluable for the structural confirmation of this compound and can be used for quantitative purity assessment without the need for a specific reference standard of the impurity. The ¹H NMR spectrum should be consistent with the expected structure.[10]
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a general reversed-phase HPLC method for the purity assessment of this compound.
Table 2: HPLC-UV Method Parameters
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B, 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the sample in methanol to a final concentration of 1 mg/mL. |
Procedure:
-
Prepare the mobile phases and sample solution as described above.
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (methanol) followed by the sample solution.
-
Integrate the peaks in the chromatogram.
-
Calculate the purity by the area normalization method.
Protocol 2: Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol describes a general approach for the identification of impurities using LC-MS.
Table 3: LC-MS Method Parameters
| Parameter | Recommended Conditions |
| LC System | UHPLC system |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Similar to HPLC-UV method, adjusted for UHPLC |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| MS Detector | Triple Quadrupole or Time-of-Flight (TOF) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Range | m/z 100-1000 |
| Sample Preparation | Prepare a 0.1 mg/mL solution in methanol. |
Procedure:
-
Tune and calibrate the mass spectrometer according to the manufacturer's instructions.
-
Equilibrate the LC system.
-
Inject the sample solution.
-
Acquire data in full scan mode to detect all ionizable species.
-
Analyze the mass spectra of the impurity peaks to determine their molecular weights. For further structural information, perform fragmentation (MS/MS) studies.
Protocol 3: Purity and Structural Confirmation by ¹H NMR Spectroscopy
This protocol details the sample preparation and acquisition parameters for ¹H NMR analysis.
Table 4: ¹H NMR Acquisition Parameters
| Parameter | Recommended Conditions |
| Spectrometer | 300 MHz or higher |
| Solvent | Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) |
| Sample Concentration | 5-10 mg in 0.6 mL of solvent |
| Pulse Program | Standard single pulse |
| Number of Scans | 16 or as needed for adequate signal-to-noise |
| Relaxation Delay | 5 seconds (for quantitative analysis) |
Procedure:
-
Accurately weigh the sample and dissolve it in the deuterated solvent in an NMR tube.[12]
-
Acquire the ¹H NMR spectrum.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate all signals corresponding to the compound and any impurities.
-
Confirm the structure by comparing the chemical shifts, splitting patterns, and integration values with the expected structure of this compound.
-
For quantitative analysis (qNMR), a certified internal standard is required. The purity is calculated by comparing the integral of a known proton signal from the analyte with that of the internal standard.
Data Presentation
Table 5: Example Impurity Profile of this compound
| Impurity | Retention Time (min) | m/z [M+H]⁺ | Potential Identity |
| Main Compound | 15.2 | 238.0 | This compound |
| Impurity A | 12.8 | - | Starting Material |
| Impurity B | 18.5 | - | By-product |
| Impurity C | 20.1 | - | Degradation Product |
Note: The retention times and m/z values are hypothetical and will vary based on the specific chromatographic and mass spectrometric conditions used. A purity of 99.99% has been reported for this compound via HPLC.[10]
Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for the purity assessment of this compound.
Logical Relationship of Analytical Methods
Caption: Interrelationship of analytical techniques for comprehensive purity analysis.
References
- 1. Cas 145783-15-9,4,6-dichloro-2-propylthiopyrimidine-5-amine | lookchem [lookchem.com]
- 2. CN105294573A - Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Google Patents [patents.google.com]
- 3. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 5. 4,6-dichloro-2-propylthiopyrimidine-5-amine | 145783-15-9 [chemicalbook.com]
- 6. This compound | CAS 145783-15-9 | LGC Standards [lgcstandards.com]
- 7. 145783-15-9 | this compound [albtechnology.com]
- 8. This compound | C7H9Cl2N3S | CID 11436336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Detection of 4,6-dichloro-2-(propylthio)-5-aminopyrimidine and 5-nitrol-2-(propylthio) pyrimidine-4,6- diol in ticagrelor by LC-MS/MS [ywfx.nifdc.org.cn]
- 12. pubsapp.acs.org [pubsapp.acs.org]
Application Notes and Protocols for the Analysis of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine
This document provides detailed methodologies for the analysis of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine, a key intermediate in the synthesis of the antiplatelet drug Ticagrelor. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are intended for researchers, scientists, and drug development professionals.
Chemical Profile
Compound: this compound CAS Number: 145783-15-9[1] Molecular Formula: C₇H₉Cl₂N₃S[2] Molecular Weight: 238.14 g/mol [2] Appearance: White to off-white or light yellow to brown solid[3][4] Solubility: Soluble in methanol, with low water solubility.[1][5]
High-Performance Liquid Chromatography (HPLC) Method
This HPLC method is adapted from established methods for the analysis of Ticagrelor and its related substances, as this compound is a known impurity and synthetic intermediate.[6][7] An LC-MS/MS method for the detection of this compound as a genotoxic impurity in Ticagrelor has also been referenced to develop this protocol.[8]
Instrumentation and Parameters
| Parameter | Recommended Conditions |
| HPLC System | Quaternary or Binary Gradient HPLC with UV Detector |
| Column | Phenyl-terminated column (e.g., Ultimate®UHPLC XB-Phenyl, 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient Elution | See Table 1 |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Detector Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (35:65, v/v) |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 10 | 5 | 95 |
| 15 | 5 | 95 |
| 15.1 | 95 | 5 |
| 20 | 95 | 5 |
Experimental Protocol
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the sample diluent to obtain a final concentration of 0.1 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the sample diluent to achieve an expected final concentration of approximately 0.1 mg/mL.
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
-
-
Quantification: The concentration of this compound in the sample can be determined by comparing the peak area with that of the standard.
HPLC Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Gas Chromatography (GC) Method
Instrumentation and Parameters
| Parameter | Recommended Conditions |
| GC System | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | A mid-polarity column (e.g., 5% Phenyl-Methylpolysiloxane) of 30 m length, 0.25 mm I.D., and 0.25 µm film thickness. |
| Carrier Gas | Helium or Nitrogen, at a constant flow rate of 1.0 mL/min. |
| Injector Temperature | 250°C |
| Detector Temperature | 280°C |
| Oven Temperature Program | See Table 2 |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Injection Volume | 1 µL |
| Sample Solvent | Methanol |
Table 2: Oven Temperature Program
| Rate (°C/min) | Target Temperature (°C) | Hold Time (minutes) |
| - | 100 | 2 |
| 10 | 250 | 10 |
Experimental Protocol
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a final concentration of 1 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in methanol to achieve an expected final concentration of approximately 1 mg/mL.
-
Chromatographic Analysis:
-
Condition the GC column according to the manufacturer's instructions.
-
Set the instrument parameters as described above.
-
Inject the standard and sample solutions.
-
Record the chromatograms and integrate the peak areas.
-
-
Quantification: The purity of this compound in the sample can be determined by area percent normalization, or by comparison to the standard for a quantitative assay.
GC Workflow Diagram
References
- 1. 4,6-dichloro-2-propylthiopyrimidine-5-amine | 145783-15-9 [chemicalbook.com]
- 2. This compound | C7H9Cl2N3S | CID 11436336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 4,6-dichloro-2-propylthiopyrimidine-5-amine CAS#: 145783-15-9 [m.chemicalbook.com]
- 6. scilit.com [scilit.com]
- 7. ijpsr.com [ijpsr.com]
- 8. Detection of 4,6-dichloro-2-(propylthio)-5-aminopyrimidine and 5-nitrol-2-(propylthio) pyrimidine-4,6- diol in ticagrelor by LC-MS/MS [ywfx.nifdc.org.cn]
Application Notes and Protocols for the Large-Scale Production of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the industrial synthesis of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, a key intermediate in the production of the antiplatelet drug Ticagrelor.[1][2] This document outlines the primary synthesis routes, offering a comparative analysis of their efficiency and industrial applicability. Detailed experimental protocols and purification methods are also provided to guide researchers in the safe and effective large-scale production of this critical compound.
Introduction
This compound is a substituted pyrimidine derivative with the chemical formula C₇H₉Cl₂N₃S.[3] It serves as a crucial building block in the synthesis of Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[1][2] The efficiency and cost-effectiveness of Ticagrelor production are heavily reliant on the successful and scalable synthesis of this intermediate. This document details two primary synthesis routes, providing a comparative analysis to aid in process selection for industrial applications.
Comparative Analysis of Synthesis Routes
The large-scale synthesis of this compound is predominantly achieved through two main synthetic pathways. The selection of a particular route for industrial production depends on a variety of factors including cost of starting materials, overall yield, purity of the final product, reaction conditions, and environmental impact.
| Parameter | Route 1: From Substituted Aminomalonic Acid Diethyl Ester | Route 2: From 4,6-dihydroxy-2-mercaptopyrimidine (2-Thiobarbituric Acid) |
| Starting Materials | Substituted aminomalonic acid diethyl ester, Urea, Phosphorus oxychloride, Propanethiol | 4,6-dihydroxy-2-mercaptopyrimidine, Propyl halide, Nitrating agent (e.g., fuming nitric acid), Chlorinating agent (e.g., phosphorus oxychloride), Reducing agent (e.g., iron powder, sodium dithionite, or catalytic hydrogenation) |
| Key Intermediates | 2,4,6-trihydroxy-5-substituted aminopyrimidine, 2,4,6-trichloro-5-aminopyrimidine | 4,6-dihydroxy-2-(propylthio)pyrimidine, 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine |
| Overall Yield | Reported as high, with one patent claiming a total yield of 54.6% for the subsequent synthesis of Ticagrelor from the intermediate without intermediate purification.[4] | A patent reported a yield of 81.2% for an intermediate step.[5] Another reported a 93.8% yield for the chlorination step and a final step yield of up to 91.2%.[4] |
| Purity | High purity is achievable, with intermediates often used directly in the next step without extensive purification.[6] | High purity of >99.5% is reported, especially after specific purification steps.[4][7] |
| Reaction Conditions | Involves condensation, chlorination, and substitution reactions. The chlorination step often uses phosphorus oxychloride at elevated temperatures.[8] | Involves alkylation, nitration, chlorination, and reduction. Nitration can involve harsh reagents like fuming nitric acid. Reduction can be achieved using various methods with differing safety and cost profiles.[6][9] |
| Scalability & Cost | Described as low-cost, with simple operations suitable for industrial production.[6][8] | Can be cost-effective, but some reagents like platinum catalysts for reduction can be expensive.[8] The use of iron powder for reduction is less suitable for industrial-scale production.[4] |
| Environmental & Safety | Avoids the use of nitric acid for nitration, reducing waste acid production.[8] | The use of fuming nitric acid can generate significant acidic waste.[8] Some reduction methods, like using Raney nickel, have safety concerns due to flammability.[8] |
Synthesis Pathways
Route 1: From Substituted Aminomalonic Acid Diethyl Ester
This route offers a streamlined approach, beginning with the condensation of a substituted aminomalonic acid diethyl ester with urea. The resulting trihydroxypyrimidine derivative is then chlorinated, followed by a substitution reaction with propanethiol to yield the final product.
Caption: Synthesis of this compound via the aminomalonate route.
Route 2: From 4,6-dihydroxy-2-mercaptopyrimidine
This is a more traditional and widely documented route. It commences with the S-alkylation of 2-thiobarbituric acid, followed by nitration, chlorination, and finally, reduction of the nitro group to an amine.
Caption: Synthesis of this compound from 2-thiobarbituric acid.
Experimental Protocols
The following are generalized protocols for the key steps in the synthesis of this compound, based on common industrial practices.
Protocol 1: Synthesis via Route 1
Step 1: Condensation of Diethyl Acetamidomalonate with Urea [8]
-
In a suitable reactor, mix 50.0 g of diethyl acetamidomalonate, 28.8 g of urea, and 77.0 g of sodium ethoxide in 750 mL of ethanol at room temperature.
-
Heat the mixture to reflux and maintain for 15 hours.
-
After the reaction, cool the mixture and filter to collect the precipitate.
-
Wash the filter cake with 50 mL of ethanol.
-
Dissolve the solid in 1 L of water and adjust the pH to neutral with hydrochloric acid to precipitate the product.
-
Isolate the solid by filtration and dry to obtain 2,4,6-trihydroxy-5-acetamidopyrimidine.
Step 2: Chlorination [8]
-
To a mixture of 33.0 g of the crude 2,4,6-trihydroxy-5-acetamidopyrimidine and 21.2 g of pyridine in 500 mL of toluene, add 62.2 g of phosphorus oxychloride.
-
Heat the mixture to reflux and maintain for 24 hours.
-
After completion, concentrate the reaction mixture to remove the solvent and excess phosphorus oxychloride.
-
Pour the residue into ice water and extract twice with 500 mL of ethyl acetate.
-
Combine the organic phases and wash with 300 mL of saturated sodium bicarbonate solution.
-
Dry the organic phase and concentrate to obtain 2,4,6-trichloro-5-aminopyrimidine as an oily substance.
Step 3: Substitution with Propanethiol [6]
-
In a reaction vessel, dissolve 2,4,6-trichloro-5-aminopyrimidine in a suitable solvent such as dichloromethane or toluene.
-
Add a base (e.g., sodium hydroxide, potassium carbonate) and a catalyst (e.g., cuprous iodide) to the mixture.
-
Add propanethiol and allow the reaction to proceed at a suitable temperature for 1-48 hours.
-
Upon completion, the reaction mixture is worked up and purified to yield this compound.
Protocol 2: Synthesis via Route 2
Step 1: S-Alkylation of 2-Thiobarbituric Acid [9]
-
Add 4,6-dihydroxy-2-mercaptopyrimidine to water in a reactor.
-
Add a 10% sodium hydroxide solution dropwise, followed by methanol and 1-bromopropane.
-
Maintain the reaction at a controlled temperature.
-
After the reaction is complete, acidify the mixture to precipitate the product.
-
Filter and dry the solid to obtain 4,6-dihydroxy-2-(propylthio)pyrimidine.
Step 2: Nitration [9]
-
In a separate reactor, add fuming nitric acid to glacial acetic acid.
-
Add the 4,6-dihydroxy-2-(propylthio)pyrimidine to this mixture.
-
After the reaction, add water to precipitate the product.
-
Filter and dry the solid to obtain 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine.
Step 3: Chlorination [9]
-
Add a chlorinating agent, such as phosphorus oxychloride, to dichloromethane.
-
Add the 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine in batches.
-
After the reaction, add saturated brine and perform a work-up to obtain 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.
Step 4: Reduction of the Nitro Group [4]
-
To a solution of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (0.5 g) in ethanol (2 mL) in a three-necked flask, add a mixture of sodium dithionite (0.97 g) and NaHCO₃ (0.15 g) in water (5 mL) dropwise at 0-5°C.
-
Stir the reaction for 1 hour.
-
Filter the mixture through a celite cake and wash the cake with ethyl acetate.
-
Separate the layers of the filtrate and extract the aqueous phase with ethyl acetate.
-
Combine the organic phases, wash with water, and concentrate under reduced pressure to obtain the final product.
Purification Protocol
High-purity this compound is crucial for its use in pharmaceutical synthesis. Recrystallization is a common and effective method for purification.
Recrystallization from a Low-Polarity Solvent [7]
-
Dissolve the crude this compound in a suitable low-polarity solvent such as n-hexane, n-heptane, cyclohexane, or isopropyl ether at an elevated temperature (e.g., 40°C). The solvent volume should be 1-20 times the mass of the compound.
-
Once fully dissolved, cool the solution to a lower temperature (e.g., -10 to 20°C) to induce crystallization.
-
Stir the mixture for a sufficient time (e.g., 3 hours) to ensure complete crystallization.
-
Collect the purified crystals by filtration or centrifugation.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the product under vacuum at a low temperature (e.g., 20°C) for an extended period (e.g., 24 hours).
This process has been reported to yield a product with a purity of 99.98%.[7]
Experimental Workflow
The general workflow for the synthesis and purification of this compound involves a series of sequential chemical transformations followed by isolation and purification steps.
Caption: General experimental workflow for the synthesis and purification of the target compound.
Conclusion
The large-scale production of this compound is a well-established process with multiple viable synthetic routes. The choice between the aminomalonate and the 2-thiobarbituric acid pathways will depend on a company's specific manufacturing capabilities, cost considerations, and environmental policies. The protocols provided herein offer a foundation for the development of robust and efficient industrial-scale synthesis of this vital pharmaceutical intermediate. Adherence to strict quality control and purification protocols is paramount to ensure the final product meets the high standards required for the synthesis of active pharmaceutical ingredients like Ticagrelor.
References
- 1. 4,6-dichloro-2-propylthiopyrimidine-5-amine | 145783-15-9 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C7H9Cl2N3S | CID 11436336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 5. Preparation method of Ticagrelor intermediate 4, 6-dichloro-5-nitro-2-(propylthio) pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN105294573A - Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Google Patents [patents.google.com]
- 7. CN111763175A - Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine - Google Patents [patents.google.com]
- 8. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]
Application Notes and Protocols: 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine in Medicinal Chemistry
Introduction
4,6-Dichloro-2-(propylthio)pyrimidin-5-amine is a crucial heterocyclic building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of the antiplatelet drug, Ticagrelor.[1][2][3] Its unique structural features, including the reactive chloro substituents and the strategically positioned amine and propylthio groups, make it an ideal precursor for the construction of complex therapeutic agents.[2] These application notes provide a comprehensive overview of its primary application, including detailed synthetic protocols and methods for biological evaluation.
Physicochemical Data of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 145783-15-9 | [4] |
| Molecular Formula | C₇H₉Cl₂N₃S | [4] |
| Molecular Weight | 238.14 g/mol | [4] |
| Appearance | White to off-white crystalline powder or light pink to dark brown liquid/semi-solid | [3][5] |
| Melting Point | 118-122°C | [3] |
| Solubility | Soluble in DMSO and dichloromethane; sparingly soluble in water. | [3] |
| Storage | Store in a dark place, sealed in a dry environment at room temperature. | [5] |
Application in the Synthesis of Ticagrelor
The principal application of this compound in medicinal chemistry is as a starting material for the multi-step synthesis of Ticagrelor.[1][6] Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist that inhibits ADP-induced platelet aggregation and is used clinically to prevent thrombotic events in patients with acute coronary syndrome.[7][8]
The synthesis involves a series of key transformations, including nucleophilic substitution, diazotization, and subsequent coupling reactions to build the final triazolopyrimidine core of Ticagrelor.
Experimental Protocol: Synthesis of Ticagrelor
The following is a representative multi-step protocol for the synthesis of Ticagrelor, commencing with this compound.
Step 1: Synthesis of 2-({(3aR,4S,6R,6aS)-6-{[5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl]amino}-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1][3]dioxol-4-yl}oxy)ethanol
-
To a stirred solution of this compound (1.0 g, 4.2 mmol) in a suitable solvent such as ethanol, add 2-({(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1][3]dioxol-4-yl}oxy)ethanol (1.17 g, 5.4 mmol).[9]
-
Add a base, such as triethylamine (0.6 mL, 4.2 mmol), to the mixture.[9]
-
Heat the reaction mixture, for example, to reflux, and monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).[10]
-
Upon completion, cool the reaction mixture and perform a standard aqueous work-up.
-
Purify the crude product by a suitable method, such as column chromatography, to yield the desired intermediate.
Step 2: Synthesis of 2-({(3aR,4S,6R,6aS)-6-[7-chloro-5-(propylthio)-3H-[1][2][3]triazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1][3]dioxol-4-yl}oxy)ethanol
-
Dissolve the product from Step 1 in a mixture of acetic acid and an appropriate solvent.
-
Cool the solution to 0°C.
-
Add a solution of sodium nitrite (NaNO₂) portion-wise, maintaining the temperature at 0°C.[9]
-
Allow the reaction to warm to room temperature and stir for a designated period (e.g., 2 hours).[9]
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry it over a drying agent (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the triazolopyrimidine intermediate.
Step 3: Synthesis of Ticagrelor
-
Dissolve the intermediate from Step 2 in a suitable solvent like acetonitrile.
-
Add (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine and a base such as triethylamine.[9]
-
Heat the reaction mixture to a suitable temperature (e.g., 80°C) and monitor for completion.[9]
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The resulting protected Ticagrelor precursor is then subjected to deprotection of the diol group. This is typically achieved by treatment with an acid, such as hydrochloric acid, in a solvent like methanol.[9]
-
After deprotection, neutralize the reaction mixture and purify the final product, Ticagrelor, using a suitable technique like recrystallization or column chromatography.
Synthetic Workflow Diagram
Caption: Synthetic workflow for Ticagrelor.
Biological Activity and Target
Ticagrelor, synthesized from this compound, is a potent and selective antagonist of the P2Y12 receptor, a key receptor in platelet activation.[11] By binding to the P2Y12 receptor, Ticagrelor prevents ADP-mediated signaling, which in turn inhibits platelet aggregation and thrombus formation.[6][11]
P2Y12 Signaling Pathway
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by ADP, initiates a signaling cascade leading to platelet activation and aggregation.[1][11] This involves the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels, and the activation of phosphoinositide 3-kinase (PI3K).[1][2]
P2Y12 Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C7H9Cl2N3S | CID 11436336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,6-dichloro-2-propylthiopyrimidine-5-amine CAS#: 145783-15-9 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. researchgate.net [researchgate.net]
- 11. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine, a key intermediate in the synthesis of Ticagrelor. The following sections outline various purification techniques, including recrystallization and solvent extraction, supported by quantitative data and detailed experimental procedures.
Introduction
This compound is a crucial building block in the manufacturing of the antiplatelet drug Ticagrelor. The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for ensuring its safety and efficacy. This document details established methods for purifying the crude product obtained from synthesis.
Purification Techniques
The primary methods for the purification of this compound involve crystallization and liquid-liquid extraction followed by crystallization. The choice of method depends on the nature of the impurities and the desired final purity.
Recrystallization from a Mixed Solvent System
This technique involves dissolving the crude product in a suitable solvent at an elevated temperature and then inducing crystallization by adding an anti-solvent and/or cooling. A common and effective solvent system is ethyl acetate and a non-polar solvent like n-heptane or n-hexane.
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable first solvent, such as ethyl acetate, with heating. A typical ratio is 5-10 volumes of solvent to the weight of the crude product (e.g., 5-10 mL of ethyl acetate per gram of crude material).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-solvent: To the hot solution, gradually add a second solvent (anti-solvent) in which the product is poorly soluble, such as n-hexane or n-heptane. The typical volume of the anti-solvent is 1-5 times the volume of the first solvent.
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to facilitate maximum precipitation of the purified product.
-
Isolation: Collect the crystalline solid by filtration.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified product under vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
Purification by Solvent Extraction and Crystallization
This method is particularly useful when the crude product contains significant amounts of water-soluble or acid/base-soluble impurities.
Experimental Protocol:
-
Dissolution: Dissolve the crude product in an organic solvent such as dichloromethane or ethyl acetate.
-
Aqueous Washing:
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities.
-
Follow with a wash with water.
-
Finally, wash with a saturated aqueous solution of sodium chloride (brine) to facilitate phase separation.
-
-
Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate.
-
Filtration: Filter off the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude purified product, often as an oily residue.
-
Crystallization: Dissolve the residue in a minimal amount of a suitable solvent (e.g., a mixture of glacial acetic acid and methanol) and induce crystallization by adding a crystallization solvent like petroleum ether (sherwood oil) and cooling.[1]
-
Isolation and Drying: Collect the crystals by filtration, wash with a cold crystallization solvent, and dry under vacuum.
Quantitative Data Summary
The following table summarizes the quantitative data extracted from various sources for the purification of this compound.
| Purification Method | Solvents | Yield | Purity (by HPLC) | Reference |
| Solvent Extraction and Crystallization | Dichloromethane, Water, Saturated Sodium Bicarbonate, Saturated Brine, Glacial Acetic Acid, Methanol, Petroleum Ether | ~49.4% (overall) | >99% | [1] |
| Reduction and Aqueous Workup | Tetrahydrofuran, Water, Ethyl Acetate | 91.2% | 99.52% | [2] |
| Reduction and Aqueous Workup | Tetrahydrofuran, Water, Ethyl Acetate | 78.6% | 97.3% | [2] |
| Reduction and Aqueous Workup | Ethanol, Water, Ethyl Acetate | 80.8% | 96.8% | [2] |
| Photocatalytic Reduction | Not specified | >92% | >99% | [3] |
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the described purification protocols.
Caption: Workflow for Purification by Recrystallization.
Caption: Workflow for Purification by Solvent Extraction and Crystallization.
References
- 1. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]
- 2. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Experimental setup for the synthesis of Ticagrelor using 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine
Application Note: This document provides a detailed experimental protocol for the synthesis of Ticagrelor, a P2Y12 receptor antagonist used as a platelet aggregation inhibitor. The synthesis commences with the key starting material, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine. This protocol is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
Ticagrelor is a crucial therapeutic agent in the management of acute coronary syndromes. Its synthesis involves a multi-step process, with a key strategic step being the utilization of this compound as a foundational building block. This document outlines the synthetic route, providing detailed experimental procedures, quantitative data, and a visual representation of the experimental workflow.
Overall Synthetic Scheme
The synthesis of Ticagrelor from this compound can be summarized in the following key steps:
-
Condensation: Reaction of this compound with a chiral amino-alcohol, specifically a protected cyclopentyl derivative, to form a key intermediate.
-
Diazotization and Cyclization: Formation of the triazole ring system through diazotization of the amino group followed by intramolecular cyclization.
-
Nucleophilic Substitution: Displacement of the remaining chloro group with (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine.
-
Deprotection: Removal of the protecting groups to yield the final active pharmaceutical ingredient, Ticagrelor.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by appropriate analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Step 1: Synthesis of the Condensation Product
This step involves the reaction of this compound with 2-[[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1][2]dioxol-4-yl]oxy]ethanol.
Procedure:
-
To a stirred solution of this compound (1.0 eq) in a suitable solvent such as ethylene glycol, add 2-[[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1][2]dioxol-4-yl]oxy]ethanol (1.1 eq).[3]
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (4.5 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic amount).[3]
-
Heat the reaction mixture to 120-125 °C and maintain for 4-5 hours.[3]
-
Monitor the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization or column chromatography.
Step 2: Synthesis of the Triazolo[4,5-d]pyrimidine Intermediate
This step involves the formation of the triazole ring.
Procedure:
-
Dissolve the product from Step 1 in a mixture of acetonitrile and water.
-
Add a diazotizing agent. An environmentally friendly option is a resin-bound nitrite ("Resin-NO2") in the presence of an acid like p-toluenesulfonic acid (TsOH).[3]
-
Stir the reaction mixture at room temperature for 20-30 minutes.[3]
-
Monitor the reaction by TLC.
-
After completion, filter off the resin and wash with dichloromethane (DCM).[3]
-
Combine the mother liquor and dilute with water.
-
Extract the product with DCM.
-
Wash the organic layer, dry, and concentrate to yield the triazolo[4,5-d]pyrimidine intermediate.
Step 3: Synthesis of Protected Ticagrelor
This step involves the nucleophilic substitution with the chiral cyclopropylamine.
Procedure:
-
Dissolve the triazolo[4,5-d]pyrimidine intermediate from Step 2 in acetonitrile.
-
Add (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine (approximately 1 eq) and anhydrous potassium carbonate (K2CO3) (2 eq).[3]
-
Stir the reaction mixture at room temperature for 2-3 hours.[3]
-
Monitor the reaction by HPLC.
-
Upon completion, dilute the reaction mixture with water and extract with DCM.[3]
-
Combine the organic layers, wash, dry, and concentrate to obtain the protected Ticagrelor.
Step 4: Deprotection to Yield Ticagrelor
This is the final step to obtain Ticagrelor.
Procedure:
-
Dissolve the protected Ticagrelor from Step 3 in DCM.
-
Add aqueous hydrochloric acid and stir the mixture for 2-3 hours at room temperature.[3]
-
Monitor the reaction by HPLC.
-
After completion, adjust the pH of the reaction mixture to 9-11 with aqueous sodium hydroxide solution.[3]
-
Separate the DCM layer and concentrate under reduced pressure to yield an oil.
-
Dilute the oil with water and extract with ethyl acetate.[3]
-
Combine the ethyl acetate layers and concentrate to obtain crude Ticagrelor.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure Ticagrelor.[2]
Data Presentation
| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) (%) |
| 1 | Condensation Product | - | 70-80 | >95 |
| 2 | Triazolo[4,5-d]pyrimidine Intermediate | - | 85-95 | >97 |
| 3 | Protected Ticagrelor | - | 90-98 | >93 |
| 4 | Ticagrelor | 522.57 | 65 (overall) | >99.7[3] |
Note: Yields and purity are dependent on specific reaction conditions and purification methods.
Mandatory Visualizations
Experimental Workflow
Caption: Synthetic workflow for Ticagrelor.
Ticagrelor Mechanism of Action - P2Y12 Receptor Signaling Pathway
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine synthesis, a key intermediate in the manufacturing of Ticagrelor.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Several synthetic pathways are reported for the synthesis of this compound. The most common routes start from 4,6-dihydroxy-2-mercaptopyrimidine and involve a series of reactions including alkylation, nitration, chlorination, and reduction.[3][4] An alternative approach involves the condensation of a substituted aminomalonic acid diethyl ester with urea, followed by chlorination and reaction with propanethiol.[5]
Q2: What are the critical parameters affecting the yield of the reaction?
A2: The yield of this compound synthesis is influenced by several factors, including the choice of reagents, reaction temperature, reaction time, and purification methods. For instance, the use of harsh reagents like fuming nitric acid can lead to side reactions and the production of waste, while the choice of reducing agent for the nitro group can impact both yield and ease of purification.[3][5] Some methods also employ expensive catalysts like platinum on carbon, which can affect the overall cost-effectiveness of the synthesis.[3][5]
Q3: Are there any safety concerns associated with the synthesis?
A3: Yes, several safety precautions should be considered. The use of fuming nitric acid is hazardous due to its corrosive nature and the generation of toxic fumes.[3][5] Phosphorus oxychloride, used for chlorination, is also a corrosive and toxic reagent. Additionally, some routes may use flammable solvents or reagents like Raney-Ni, which is flammable.[5] Proper personal protective equipment (PPE) and working in a well-ventilated fume hood are essential.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Overall Yield | - Harsh reaction conditions leading to side product formation.- Use of inefficient reagents or catalysts.- Difficulties in purification leading to product loss.[3][5] | - Optimize reaction conditions such as temperature and reaction time.- Consider alternative, milder reagents. For example, using sodium dithionite for the reduction of the nitro group instead of iron powder can simplify the work-up.[6]- Employ efficient purification techniques. |
| Formation of Impurities | - Incomplete reactions.- Side reactions due to the high reactivity of intermediates. The chlorine atoms at the 4 and 6 positions of the pyrimidine ring are highly reactive.[7] | - Monitor the reaction progress using techniques like TLC or HPLC to ensure completion.- Control the reaction temperature to minimize side reactions.- Purify intermediates at each step to prevent carrying impurities forward. |
| Difficulties in Product Isolation and Purification | - The use of reagents that lead to difficult-to-remove byproducts, such as the iron sludge formed when using iron powder for reduction.[3][4]- The product being an oily substance in some cases, making crystallization challenging.[5] | - Consider using catalytic hydrogenation with a recoverable catalyst (e.g., Pt/C) for the reduction step, though catalyst cost is a factor.[6]- If the product is oily, try different crystallization solvents or use column chromatography for purification.[4][5] |
| High Cost of Synthesis | - Use of expensive reagents like 1-iodopropane or platinum-based catalysts.[3][4] | - Substitute expensive reagents with more cost-effective alternatives where possible. For example, using 1-bromopropane instead of 1-iodopropane.[4]- Develop and optimize catalyst systems to reduce loading or use more economical catalysts. |
Experimental Protocols & Data
Route 1: From 4,6-dihydroxy-2-mercaptopyrimidine
This is a widely cited multi-step synthesis.
Key Steps & Representative Yields:
| Step | Reaction | Reagents & Conditions | Reported Yield | Reference |
| 1 | Alkylation | 4,6-dihydroxy-2-mercaptopyrimidine, 1-bromopropane, NaOH, Methanol/Water, 30-40°C, 11-13h | Not explicitly stated for this step | [8] |
| 2 | Nitration | 4,6-dihydroxy-2-(propylthio)pyrimidine, Fuming nitric acid, Glacial acetic acid | Not explicitly stated for this step | [4] |
| 3 | Chlorination | 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine, Phosphorus oxychloride | Not explicitly stated for this step | [3] |
| 4 | Reduction | 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine, Iron powder, Acetic acid | Not explicitly stated for this step | [3] |
| Overall | - | - | ~25% | [5] |
Detailed Protocol for the Reduction Step (Example): The final step of reducing the nitro group is critical for the yield. One patent describes a method using sodium dithionite which is claimed to be high-yielding and suitable for industrial production.[6]
-
Reaction: In a mixed solvent of water and an organic solvent (e.g., tetrahydrofuran), 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine is reacted with sodium dithionite.[6]
-
Advantages: The reagents are inexpensive, the reaction time is short, and the conditions are mild.[6]
Route 2: From Substituted Aminomalonic Acid Diethyl Ester
This route is presented as a more cost-effective and simpler alternative for industrial production.
Key Steps & Representative Yields:
| Step | Reaction | Reagents & Conditions | Reported Yield | Reference |
| 1 | Condensation | Substituted aminomalonic acid diethyl ester, Urea | Not explicitly stated for this step | [5] |
| 2 | Chlorination | 2,4,6-trihydroxy-5-substituted aminopyrimidine, Phosphorus oxychloride, Pyridine, Toluene, Reflux 24h | Not explicitly stated for this step | [5] |
| 3 | Thiolation | 2,4,6-trichloro-5-aminopyrimidine, Propanethiol, Base (e.g., NaOH, K2CO3), Solvent (e.g., DCM, THF) | Not explicitly stated for this step | [3] |
Visualizations
Experimental Workflow: Synthesis via Nitration Route
Caption: Synthesis of this compound via the nitration pathway.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yield in the synthesis.
References
- 1. Cas 145783-15-9,4,6-dichloro-2-propylthiopyrimidine-5-amine | lookchem [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. CN105294573A - Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Google Patents [patents.google.com]
- 4. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]
- 5. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. 4,6-Dichloro-2-(Propylthio)Pyrimidine-5-Amine For Ticagrelor CAS 145783-15-9 China Manufacturers Suppliers Factory Exporter [volsenchem.com]
Common side products in the synthesis of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine and their removal
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, a key intermediate in the manufacturing of pharmaceuticals like Ticagrelor.[1] This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most frequently described synthetic pathways start from pyrimidine precursors. One common method involves the reduction of a nitro-substituted pyrimidine intermediate. This process includes steps such as the reaction of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine with a reducing agent like iron powder in an acidic medium or catalytic hydrogenation.[2] Another approach begins with 2-thiobarbituric acid, which undergoes reaction with n-propane iodide, followed by nitration, chlorination with phosphorus oxychloride, and finally, reduction of the nitro group.
Q2: What is a critical impurity to be aware of during synthesis?
A2: A critical genotoxic impurity that can be present in the final product is the unreacted starting material or intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine . Due to its potential toxicity, it is crucial to monitor and control its levels in the final active pharmaceutical ingredient (API). Another potential impurity is 5-nitrol-2-(propylthio)pyrimidine-4,6-diol .
Q3: What are the general methods for purifying the crude product?
A3: Common purification techniques include recrystallization and column chromatography. Recrystallization from polar organic solvents such as ethanol or ethyl acetate is a typical method.[2] For higher purity requirements, a multi-step process involving oil removal, salt formation, dissociation, and a final recrystallization may be necessary.
Q4: Are there any specific analytical methods to detect impurities?
A4: Yes, High-Performance Liquid Chromatography (HPLC) is the gold standard for impurity profiling of pharmaceutical intermediates.[3] For highly sensitive detection of genotoxic impurities like 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine, a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method has been developed.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and removal of side products.
Issue 1: Presence of Unreacted Starting Materials or Intermediates
-
Observation: HPLC or TLC analysis shows the presence of starting materials such as 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.
-
Potential Cause: Incomplete reaction, insufficient reaction time, or deactivation of the catalyst.
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or HPLC to ensure completion.
-
Optimize Conditions: If the reaction is stalled, consider increasing the reaction time or temperature moderately.[2]
-
Catalyst Activity: Ensure the catalyst is active. For catalytic hydrogenation, the use of a fresh catalyst is recommended.
-
Issue 2: Formation of Hydrolyzed Byproducts
-
Observation: Mass spectrometry or NMR analysis indicates the presence of hydroxyl-substituted pyrimidines (e.g., 4-chloro-6-hydroxy-2-(propylthio)pyrimidin-5-amine).
-
Potential Cause: Presence of water in the reaction mixture, leading to the hydrolysis of the chloro-substituents.
-
Solution:
-
Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.
-
Non-Aqueous Work-up: If possible, perform the work-up using non-aqueous methods to minimize hydrolysis.[4]
-
Issue 3: Difficulty in Removing Impurities by Single-Solvent Recrystallization
-
Observation: The purity of the product does not improve significantly after recrystallization from a single solvent like ethanol or an ethyl acetate/petroleum ether mixture.
-
Potential Cause: Some impurities may have similar solubility profiles to the desired product, making separation by simple recrystallization challenging.
-
Solution:
-
Multi-Step Purification: Employ a more rigorous purification sequence:
-
Oil Removal: Wash the crude product with a low-polarity solvent like n-hexane to remove nonpolar impurities.
-
Salt Formation: Dissolve the product in a suitable solvent and treat it with an acid (e.g., hydrochloric acid) to form the corresponding salt, which can then be selectively precipitated.
-
Dissociation: Neutralize the purified salt with a base to regenerate the free amine.
-
Final Recrystallization: Perform a final recrystallization from a suitable solvent system.
-
-
Two-Solvent Recrystallization: Use a two-solvent system where the product is soluble in one solvent and insoluble in the other. Common pairs include ethanol/water or ethyl acetate/hexane.[5][6]
-
Data on Common Side Products and Their Removal
| Side Product/Impurity Name | Potential Origin | Recommended Removal Method |
| 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine | Unreacted starting material from the nitro group reduction step. | Ensure complete reaction; Column chromatography; Multi-step purification involving salt formation. |
| 5-nitrol-2-(propylthio)pyrimidine-4,6-diol | Hydrolysis of the dichloro-nitro intermediate. | Column chromatography; Recrystallization from a carefully selected solvent system. |
| Mono-chloro or hydroxy-substituted pyrimidines | Incomplete chlorination or hydrolysis during synthesis or work-up. | Column chromatography is often effective for separating compounds with different polarities. |
| Unreacted 2-thiobarbituric acid derivatives | Incomplete initial reaction in syntheses starting from this precursor. | Extraction during work-up; Column chromatography. |
| Polymeric or self-condensation products | Side reactions of starting materials or intermediates under acidic or basic conditions. | Filtration if insoluble; Column chromatography. |
Experimental Protocols
Protocol 1: General Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which the product is highly soluble at elevated temperatures and sparingly soluble at room temperature (e.g., ethanol, methanol, or ethyl acetate).[5]
-
Dissolution: In an appropriate flask, dissolve the crude product in the minimum amount of hot solvent to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[5]
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent.[5]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Two-Solvent Recrystallization
-
Solvent System Selection: Choose a solvent pair where the product is soluble in the "good" solvent and insoluble in the "poor" solvent. The two solvents must be miscible (e.g., ethyl acetate/hexane).[5][7]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: Add the "poor" solvent dropwise to the hot solution until turbidity persists. Reheat to get a clear solution.[6]
-
Crystallization: Allow the solution to cool slowly to form crystals.
-
Collection and Drying: Collect, wash, and dry the crystals as described in the single-solvent protocol.
Protocol 3: Column Chromatography
-
Stationary Phase: Typically silica gel.
-
Mobile Phase Selection: Use Thin-Layer Chromatography (TLC) to determine a suitable solvent system that provides good separation between the product and impurities. A common mobile phase is a mixture of hexane and ethyl acetate. An ideal retention factor (Rf) for the product is typically between 0.2 and 0.4.[5]
-
Column Packing and Loading: Pack the column with silica gel slurried in the mobile phase. Dissolve the crude product in a minimal amount of solvent and load it onto the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Troubleshooting Workflow for Side Product Removal
Caption: A flowchart for troubleshooting and removing side products.
References
- 1. 4,6-dichloro-2-propylthiopyrimidine-5-amine | 145783-15-9 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
Optimization of reaction conditions for the synthesis of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, a key intermediate in the preparation of pharmaceuticals like Ticagrelor.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: There are several established synthetic routes. The most common starting materials and general pathways include:
-
Route A: Beginning with 4,6-dihydroxy-2-mercaptopyrimidine, the synthesis proceeds through alkylation, nitration, chlorination, and a final reduction step.[4][5]
-
Route B: This pathway starts with a substituted aminomalonic acid diethyl ester and urea, followed by condensation, chlorination, and reaction with propanethiol.[5][6]
-
Route C: A frequently used industrial method involves the reduction of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine. Various reducing agents can be employed in this step.[1][7][8]
Q2: What is the appearance and stability of this compound?
A2: It is typically a white to off-white crystalline powder.[7] Some sources also describe it as a light pink to dark brown liquid or semi-solid.[2][3] The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, protected from moisture and direct sunlight to prevent degradation.[7] Recommended storage is between 2°C and 25°C.[7]
Q3: What are the primary uses of this compound?
A3: this compound is a crucial intermediate in the pharmaceutical industry, primarily for the synthesis of the antiplatelet agent Ticagrelor.[1][2] Ticagrelor works by preventing platelet aggregation and is used to reduce the risk of heart attacks and strokes.[1][3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield in the Final Reduction Step (Route C)
The reduction of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine to the desired amine is a critical step where yield can be compromised.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Reducing Agent | The choice of reducing agent can significantly impact yield. While iron powder is a low-cost option, it may not be suitable for large-scale industrial production.[4][8] Catalytic hydrogenation using catalysts like Pt/V/C can offer high yields (e.g., 94.7%) but can be expensive and pose heavy metal contamination risks.[8] Sodium dithionite in a mixed solvent system (e.g., water and an organic solvent) is presented as a method with mild reaction conditions and high yield, suitable for industrial production.[8] |
| Improper Reaction Conditions | Ensure optimal temperature and pressure. For catalytic hydrogenation, one protocol specifies a temperature of 65°C and a maximum hydrogen pressure of 10 bar.[1] The reaction time is also crucial; extended reaction times may be necessary for complete conversion.[1] |
| Catalyst Poisoning | If using a catalyst like Palladium on carbon (Pd/C) or Platinum, ensure the starting material and solvent are free from impurities that could poison the catalyst. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed.[8] |
Issue 2: Formation of Impurities and Side Products
The presence of impurities can affect the quality of the final product and complicate purification.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Side Reactions during Chlorination | When chlorinating a dihydroxy pyrimidine intermediate using reagents like phosphorus oxychloride, side reactions can occur if the temperature is not controlled. One method suggests conducting the chlorination at 100-120°C.[8] |
| Over-reduction | In the final reduction step, over-reduction can lead to undesired byproducts. Careful monitoring of the reaction is essential. |
| Incomplete starting material | The purity of the starting 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine is critical. Ensure it is of high purity before proceeding with the reduction. |
Issue 3: Difficulty in Product Purification
Isolating the pure this compound can be challenging.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Crystallization Solvent | The choice of solvent for crystallization is important. One patent suggests using petroleum ether as a crystallizing solvent to obtain the final product from an oily residue.[4] Recrystallization from polar organic solvents like ethanol or ethyl acetate is also a common purification method.[7] |
| Product is an Oily Substance | It is not uncommon for the crude product to be an oily substance.[4][6] In such cases, purification via column chromatography or crystallization with an appropriate solvent system may be necessary. |
| Presence of Water | After aqueous workup, ensure the organic phase is thoroughly dried before solvent evaporation to prevent the presence of water, which can interfere with crystallization. |
Experimental Protocols
Protocol 1: Reduction of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine via Catalytic Hydrogenation
This protocol is based on a literature procedure for the reduction of the nitro group to an amine using hydrogen gas and a catalyst.[1]
Materials:
-
4,6-dichloro-5-nitro-2-propylsulfanyl-pyrimidine
-
tert-Butyl methyl ether
-
Catalyst (e.g., Pt/V/C or Pd/C)
-
Hydrogen gas
-
Nitrogen gas
Equipment:
-
1 L stainless steel autoclave with temperature control, stirrer, and internal temperature sensor.
Procedure:
-
Charge the autoclave with 370 g of tert-Butyl methyl ether.
-
Add 94.5 g (0.35 mol) of 4,6-dichloro-5-nitro-2-propylsulfanyl-pyrimidine and dissolve with stirring.
-
Prepare a suspension of the catalyst and transfer it to the autoclave.
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Seal the autoclave and purge four times with nitrogen.
-
Increase the stirring rate to 600 min⁻¹.
-
Start the hydrogen gas feed at a constant flow rate (maximum pressure of 10 bar) and begin heating from 20°C to 65°C at a rate of 45 K/h.
-
Monitor the reaction by observing the hydrogen uptake. The reaction is exothermic.
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After the hydrogen uptake ceases (approximately 4 hours), continue stirring for an additional 3 hours at 65°C.
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Cool the reactor to 20°C, release the hydrogen pressure, and purge four times with nitrogen.
-
Filter off the catalyst.
-
Wash the autoclave and the catalyst with 185 g of tert-butyl methyl ether.
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Combine the organic phases and separate any water layer.
-
The product is now in the organic solution and can be further purified if necessary.
Data Presentation
Table 1: Comparison of Reduction Methods for 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine
| Reducing Agent/Catalyst | Solvent | Advantages | Disadvantages | Yield | Reference |
| Hydrogen with Pt/V/C | Not specified | High yield | Expensive catalyst, risk of heavy metal contamination | 94.7% | [8] |
| Iron Powder | Glacial acetic acid and methanol | Low cost | Not ideal for industrial scale-up, potential for iron residues | ~50% (total yield over 4 steps) | [4][8] |
| Sodium Dithionite | Water and an organic solvent (e.g., THF) | Cheap reagents, mild conditions, suitable for industrial production | Requires a two-phase solvent system | High | [8] |
| Hydrogen with Pd/C | Ethanol | Common and effective catalyst | Cost of palladium, potential for catalyst deactivation | 90.40% | [9] |
Visualizations
Synthetic Pathway Overview
Caption: General synthetic pathway for this compound.
Troubleshooting Logic for Low Yield in Reduction Step
Caption: Decision tree for troubleshooting low yield in the final reduction step.
References
- 1. 4,6-dichloro-2-propylthiopyrimidine-5-amine | 145783-15-9 [chemicalbook.com]
- 2. Cas 145783-15-9,4,6-dichloro-2-propylthiopyrimidine-5-amine | lookchem [lookchem.com]
- 3. 4,6-dichloro-2-propylthiopyrimidine-5-amine CAS#: 145783-15-9 [m.chemicalbook.com]
- 4. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]
- 5. CN105294573A - Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Google Patents [patents.google.com]
- 6. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 7. Page loading... [guidechem.com]
- 8. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 9. CN103923020A - Preparation method of 2-propylthio-4,6-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
Technical Support Center: Safe Handling and Storage of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine
This guide provides comprehensive safety protocols, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine (CAS No. 145783-15-9). Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of the compound.
Safety and Handling Summary
Chemical Identity:
-
Name: this compound
-
CAS Number: 145783-15-9
-
Molecular Formula: C₇H₉Cl₂N₃S
-
Appearance: White to off-white or yellow to brown solid or oily matter.[1]
Hazard Summary:
-
Harmful if swallowed.[2]
-
May cause skin and eye irritation.
-
May cause long-lasting harmful effects to aquatic life.[3]
The following table summarizes key quantitative data for the safe handling and storage of this compound.
| Parameter | Value/Recommendation | Source(s) |
| Storage Temperature | 2°C to 8°C (Refrigerate) | [1] |
| Storage Conditions | Keep in a dark place, sealed in a dry, and well-ventilated area. | [4] |
| Occupational Exposure Limits | No data available. Treat as a potent compound and minimize exposure. | [3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | [4][5] |
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and storage of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Change in color (darkening) of the solid upon storage. | Exposure to air, light, or moisture, leading to gradual decomposition. | Store the compound in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen). Always store in a refrigerator (2°C to 8°C). |
| The compound is difficult to dissolve. | The compound has low solubility in the chosen solvent at room temperature. | Consult solubility data. The compound is soluble in methanol. For other solvents, gentle heating may be required. Ensure the solvent is anhydrous, as moisture can affect solubility and stability. |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or handling. Cross-contamination. | Always use a fresh sample from a properly stored container. Verify the purity of the compound using an appropriate analytical method (e.g., NMR, LC-MS) before use. Ensure all glassware is clean and dry. |
| Difficulty in weighing the powdered solid due to static. | Static electricity can cause the fine powder to become airborne, leading to inhalation risk and loss of material. | Use an anti-static weighing dish or an anti-static gun to dissipate static charge. Weigh the compound in a chemical fume hood or a powder containment hood.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: The primary hazards are acute oral toxicity (harmful if swallowed), potential for skin and eye irritation, and long-term adverse effects on aquatic life.[2][3] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.
Q2: What is the recommended personal protective equipment (PPE) when handling this compound?
A2: The following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and, if handling large quantities or there is a risk of splashing, an apron or coveralls.
-
Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator is necessary.
Q3: How should I store this compound?
A3: The compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[4] The recommended storage temperature is between 2°C and 8°C.[1] For long-term storage, blanketing with an inert gas like argon or nitrogen is advisable to prevent degradation.
Q4: What should I do in case of a spill?
A4: For a small spill, ensure the area is well-ventilated and you are wearing appropriate PPE. Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Avoid creating dust. Collect the material into a suitable container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Q5: How should I dispose of waste containing this compound?
A5: All waste containing this compound, including contaminated lab supplies, should be treated as hazardous waste.[8] It is classified as a halogenated organic waste. Segregate it from non-halogenated waste streams.[8] Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety office for specific guidance.[8]
Experimental Protocols
Protocol for Weighing and Preparing a Solution of this compound
This protocol outlines the steps for safely weighing the solid compound and preparing a solution.
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Work within a certified chemical fume hood.
-
Assemble all necessary equipment: analytical balance, anti-static weighing boat, spatula, and a pre-dried, labeled flask with a septum.
-
Purge the flask with an inert gas (argon or nitrogen).
-
-
Weighing:
-
Place the anti-static weighing boat on the analytical balance and tare it.
-
Carefully transfer the desired amount of this compound from its storage container to the weighing boat using a clean spatula.
-
Record the exact weight.
-
Promptly and securely close the main storage container.
-
-
Transfer and Dissolution:
-
Carefully transfer the weighed solid into the prepared flask.
-
Using a syringe, add the desired solvent to the flask through the septum.
-
Gently swirl the flask to dissolve the solid. Gentle heating may be applied if necessary, depending on the solvent and desired concentration.
-
-
Cleanup:
-
Wipe down the spatula and the balance with a damp cloth, ensuring the cloth is disposed of as hazardous waste.
-
Dispose of the weighing boat and any other contaminated disposable materials in the designated halogenated organic waste container.
-
Visualizations
Caption: Decision workflow for responding to a chemical spill.
Caption: Logical workflow for the safe handling of the powdered compound.
References
- 1. 4, 6-Dichloro-2- (propylthio) Pyrimidin-5-Amine CAS No. 145783-15-9 [hsppharma.com]
- 2. 4,6-Dichloro-2-propylthiopyrimidine-5-amine Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 145783-15-9 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. fishersci.com [fishersci.com]
- 6. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. benchchem.com [benchchem.com]
Challenges in the scale-up of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine production
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the scale-up production of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine, a key intermediate in the synthesis of Ticagrelor.[1][2]
Troubleshooting Guide
Scaling up the synthesis of this compound can present several challenges, from incomplete reactions to purification difficulties. This guide outlines common issues, their potential causes, and recommended solutions.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| P-01 | Low Reaction Yield | Suboptimal reaction temperature or time.[3]Inefficient catalyst activity or catalyst poisoning.[3]Poor quality of starting materials or reagents.[3]Incomplete reduction of the nitro group. | Optimize reaction temperature and monitor progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3]Ensure the catalyst is active; if using a reusable catalyst, consider regeneration. For catalytic hydrogenation, ensure the catalyst (e.g., Pt/V/C) is not poisoned.[4]Verify the purity of reactants, as impurities can inhibit the reaction.[3]If using a chemical reducing agent like sodium dithionite, ensure the correct stoichiometry and reaction conditions are met.[4] |
| P-02 | Formation of Impurities | Side reactions due to incorrect temperature control.Presence of unreacted starting materials.Formation of byproducts such as N-acylureas in related pyrimidine syntheses.[3]Decomposition of the product under harsh reaction or work-up conditions. | Maintain strict temperature control throughout the reaction.Monitor the reaction to ensure complete conversion of starting materials.Optimize the reaction conditions to minimize the formation of byproducts.Employ milder work-up and purification procedures. |
| P-03 | Difficult Purification | The crude product is an oily or semi-solid substance.[5][6]Presence of closely related impurities that are difficult to separate by crystallization.Product instability during purification. | Purification can be achieved through recrystallization from polar organic solvents like ethanol or ethyl acetate.[5]Consider column chromatography for purification, although this may be challenging for large-scale production.[7]Ensure storage conditions are appropriate (cool, dry, dark place, sealed in dry, room temperature) to prevent degradation.[1][5] |
| P-04 | Scale-Up Inconsistencies | Poor heat and mass transfer in larger reactors.Changes in reaction kinetics at a larger scale.Challenges with solid handling and filtration for large quantities. | Ensure efficient stirring and temperature control in the reactor.Conduct kinetic studies to understand the reaction profile at scale.Select appropriate equipment for solid handling and filtration that is suitable for industrial production. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound and their challenges for scale-up?
A1: A common synthetic route involves the reduction of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.[1][8] Challenges in scaling up this route include:
-
Use of Iron Powder: The reduction using iron powder is not ideal for industrial-scale production due to issues with handling and disposal of iron sludge.[4][9]
-
Alternative Reducing Agents: A method using sodium dithionite in a mixed solvent system (e.g., water and an organic solvent like tetrahydrofuran) has been proposed as a more suitable alternative for industrial production due to cheaper reagents, milder reaction conditions, and simpler operation.[4]
Q2: What are the critical process parameters to monitor during the reduction step?
A2: For a catalytic hydrogenation, critical parameters include hydrogen pressure, reaction temperature, and stirring speed to ensure efficient gas-liquid mixing. The reaction progress should be monitored by hydrogen uptake.[1] For a chemical reduction, key parameters are the rate of addition of the reducing agent, reaction temperature, and pH of the reaction mixture.
Q3: How can I minimize the formation of the nitroso or hydroxylamine intermediates during the reduction of the nitro group?
A3: Complete conversion to the amine is crucial. This can be achieved by ensuring a sufficient amount of the reducing agent is used and allowing for an adequate reaction time. Monitoring the reaction by TLC or another suitable analytical method can confirm the absence of these intermediates.[1]
Q4: What are the recommended storage and handling conditions for this compound?
A4: The compound should be stored in a cool, dry, and dark place in a tightly sealed container.[1][5] It is incompatible with strong oxidizing agents.[5] It can be a light pink to dark brown liquid or semi-solid.[5] Acute exposure may cause irritation to the eyes, skin, and respiratory tract.[5]
Experimental Protocols
Protocol 1: Synthesis via Catalytic Hydrogenation
This protocol is based on a literature procedure for the reduction of the corresponding nitro compound.[1]
-
Reactor Setup: Charge a 1 L stainless steel autoclave with tert-Butyl methyl ether (370 g).
-
Addition of Starting Material: Add 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (94.5 g, 0.35 mol) and dissolve it with stirring.
-
Catalyst Addition: Prepare a suspension of the catalyst (e.g., Pt/V/C) and transfer it to the autoclave.
-
Hydrogenation: Pressurize the autoclave with hydrogen and heat the reaction mixture to the desired temperature (e.g., 65°C).
-
Reaction Monitoring: Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete after about 4 hours, followed by an additional 3 hours of stirring at the same temperature to ensure full conversion.[1]
-
Work-up: Cool the reactor, release the hydrogen pressure, and purge with nitrogen. Filter off the catalyst.
-
Extraction and Isolation: Wash the filter cake with tert-butyl methyl ether. Combine the organic phases and separate the water layer. The product can then be isolated from the organic phase.
Protocol 2: Synthesis via Sodium Dithionite Reduction
This protocol is based on a patented method designed to be more suitable for industrial production.[4]
-
Reaction Setup: In a suitable reactor, prepare a mixed solvent system of water and an organic solvent (e.g., tetrahydrofuran, in a volume ratio of 1:1 to 10:1).
-
Addition of Reactants: Dissolve 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine in the solvent mixture.
-
Reduction: Add sodium dithionite to the reaction mixture.
-
Reaction Conditions: The reaction is typically carried out under mild conditions.
-
Work-up and Isolation: After the reaction is complete, the product can be isolated through standard work-up procedures, which may include extraction and crystallization. This method is reported to have a high yield and uses inexpensive and readily available reagents.[4]
Visualizations
Caption: General synthesis workflow for this compound.
References
- 1. 4,6-dichloro-2-propylthiopyrimidine-5-amine | 145783-15-9 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. 4, 6-Dichloro-2- (propylthio) Pyrimidin-5-Amine CAS No. 145783-15-9 [hsppharma.com]
- 7. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]
- 9. CN105294573A - Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Google Patents [patents.google.com]
Impact of solvent choice on the synthesis of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine
This technical support guide provides troubleshooting advice and frequently asked questions regarding the impact of solvent choice on the synthesis of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, a key intermediate in the manufacturing of Ticagrelor.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction yield is significantly lower than expected. What role could the solvent be playing?
A1: Low yield is a common issue directly influenced by your choice of solvent. Consider the following:
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Solubility of Starting Material: The starting material, 4,6-dichloro-5-nitro-2-(propylsulfanyl)-pyrimidine, must be sufficiently soluble in the chosen solvent at the reaction temperature to ensure a homogeneous reaction mixture and optimal conversion. Poor solubility can lead to incomplete reaction.
-
Solvent Polarity: The polarity of the solvent can affect the reaction rate and equilibrium. For the reduction of the nitro group, solvents like tetrahydrofuran (THF) have been shown to produce high yields.[1]
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Side Reactions: Certain solvents might promote side reactions. For instance, protic solvents like ethanol could potentially compete in nucleophilic substitution reactions under certain conditions, although it has been used successfully.[1][2]
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Workup and Product Isolation: The solvent choice impacts the ease of product isolation. A solvent in which the product is less soluble upon cooling can facilitate precipitation and improve recovery. Conversely, if the product is too soluble, extraction and concentration may lead to losses.
Q2: I am observing significant impurities in my final product. How can the solvent choice help improve purity?
A2: Impurity formation is often linked to the reaction solvent. Here are key considerations:
-
Reaction Specificity: A well-chosen solvent can enhance the desired reaction pathway while suppressing the formation of byproducts. A patent demonstrates that using THF as a solvent with sodium dithionite as the reducing agent can lead to a high purity of 99.52% by HPLC.[1]
-
Temperature Control: The solvent's boiling point dictates the maximum reaction temperature under reflux conditions. Higher temperatures can sometimes lead to degradation or side reactions. Using a lower-boiling solvent might provide better control.
-
Purification: The solvent used for the reaction also plays a role in the purification process. Recrystallization, a common purification technique, is highly dependent on the solvent system. The ideal solvent will dissolve the crude product at an elevated temperature and allow for the crystallization of the pure compound upon cooling, leaving impurities behind in the solution.
Q3: What are the recommended solvents for the synthesis of this compound?
A3: Based on available literature, several solvents have been successfully employed. The choice depends on the specific reducing agent and desired outcome (e.g., maximizing yield vs. purity).
-
Tetrahydrofuran (THF): In a reaction using sodium dithionite, THF has been reported to provide an excellent yield (91.2%) and high purity (99.52%).[1]
-
tert-Butyl methyl ether (MTBE): This solvent is used in the catalytic hydrogenation route, where the nitro precursor is reduced using hydrogen gas and a catalyst.[3][4][5]
-
Ethanol: Ethanol has been used with sodium dithionite, resulting in a good yield (80.8%) but slightly lower purity (96.8%) compared to THF.[1] It has also been used in other synthetic routes.[2]
-
Mixed Aqueous-Organic Systems: A mixture of water and an organic solvent is necessary when using water-soluble reducing agents like sodium dithionite.[1]
Q4: Are there any green chemistry considerations for solvent selection in this synthesis?
A4: Yes, moving towards more environmentally friendly solvents is a key consideration in modern pharmaceutical manufacturing. While traditional solvents like THF and toluene are effective, their environmental and safety profiles are concerns. Researchers are increasingly exploring "greener" alternatives. For pyrimidine synthesis in general, approaches using water, ethanol, or even solvent-free conditions are being investigated to reduce environmental impact.[6][7] While specific data for this exact synthesis using novel green solvents is limited in the provided results, it represents an area for process optimization.
Quantitative Data Summary
The choice of solvent has a demonstrable impact on the yield and purity of this compound, particularly when using sodium dithionite as the reducing agent.
| Solvent | Reducing Agent | Yield (%) | Purity (HPLC, %) | Reference |
| Tetrahydrofuran (THF) | Sodium Dithionite | 91.2 | 99.52 | [1] |
| Ethanol | Sodium Dithionite | 80.8 | 96.8 | [1] |
| tert-Butyl methyl ether | Hydrogen / Catalyst | Not specified | Not specified | [3][4][5] |
Experimental Protocols
Protocol 1: Synthesis using Sodium Dithionite in Tetrahydrofuran (THF) [1]
-
A solution of 4,6-dichloro-5-nitro-2-(propylsulfanyl)-pyrimidine (0.5 g) in tetrahydrofuran (2 mL) is prepared in a three-neck flask.
-
A separate solution of sodium dithionite (3.25 g) and sodium bicarbonate (0.4 g) in water (5 mL) is prepared.
-
The sodium dithionite solution is added dropwise to the solution of the starting material at a temperature of -5 to 0°C.
-
The reaction mixture is stirred for 15 minutes.
-
The mixture is then filtered through a diatomite cake, and the filter cake is washed with ethyl acetate.
-
The layers of the filtrate are separated, and the aqueous phase is extracted with ethyl acetate (2 x 5 mL).
-
The organic phases are combined, washed with water (2 x 5 mL), and concentrated under reduced pressure to yield the final product.
Protocol 2: Synthesis using Catalytic Hydrogenation in tert-Butyl methyl ether (MTBE) [3][4][5]
-
In a 1 L stainless steel autoclave, tert-Butyl methyl ether (370 g) is placed under a nitrogen atmosphere.
-
4,6-dichloro-5-nitro-2-propylsulfanyl-pyrimidine (94.5 g, 0.35 mol) is added and dissolved with stirring.
-
A catalyst suspension is prepared and transferred into the autoclave.
-
The autoclave is sealed and purged four times with nitrogen.
-
The stirring rate is increased to 600 min-1, and hydrogen gas is introduced at a constant flow rate (pmax = 10 bar) while the temperature is ramped from 20°C to 65°C.
-
The reaction progress is monitored by hydrogen uptake. Upon completion (after approximately 4 hours), the mixture is stirred for an additional 3 hours at 65°C.
-
After cooling and releasing the hydrogen pressure, the catalyst is filtered off.
-
The autoclave and filter cake are washed with tert-butyl methyl ether (185 g).
-
The organic phases are combined, and the water layer is separated to yield the product in the organic phase.
Process Workflow Diagram
Caption: Solvent selection workflow for the synthesis of this compound.
References
- 1. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 2. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 3. 4,6-dichloro-2-propylthiopyrimidine-5-amine | 145783-15-9 [chemicalbook.com]
- 4. Cas 145783-15-9,4,6-dichloro-2-propylthiopyrimidine-5-amine | lookchem [lookchem.com]
- 5. 4,6-dichloro-2-propylthiopyrimidine-5-amine CAS#: 145783-15-9 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
4,6-Dichloro-2-(propylthio)pyrimidin-5-amine is a crucial intermediate in the synthesis of various pharmacologically active compounds, most notably the antiplatelet agent Ticagrelor.[1][2] The efficiency and scalability of its synthesis are of paramount importance for the pharmaceutical industry. This guide provides a comparative analysis of the different synthetic routes to this key intermediate, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
Two primary synthetic strategies have been established for the preparation of this compound. The first route commences with a pre-formed pyrimidine ring, which is subsequently functionalized. The second approach involves the construction of the pyrimidine ring from acyclic precursors.
| Parameter | Route 1: From Pyrimidine Precursors | Route 2: Pyrimidine Ring Construction |
| Starting Materials | 4,6-Dihydroxy-2-mercaptopyrimidine or 2-Thiobarbituric acid | Substituted Diethyl Aminomalonate, Urea |
| Key Steps | S-propylation, Nitration, Chlorination, Nitro-reduction | Cyclocondensation, Chlorination, Thiolation |
| Overall Yield | Generally moderate to good, but can be impacted by the multi-step nature and harsh reagents.[3] | Can be high, with some routes claiming high yields without purification of intermediates. |
| Scalability | Some variations are suitable for industrial production, while others use expensive or hazardous reagents (e.g., fuming nitric acid, expensive catalysts) that may limit scalability.[2][3] | Reported to be low-cost, with simple operations suitable for industrial production.[1][3] |
| Safety & Environment | Use of fuming nitric acid generates significant acidic waste.[3] Some reduction methods (e.g., iron powder) can be problematic for industrial scale-up.[2] Catalytic hydrogenation may involve flammable catalysts.[3] | Generally considered a more environmentally friendly approach, avoiding harsh nitration conditions. |
| Flexibility | Allows for the introduction of various substituents on the pyrimidine ring. | The initial choice of substituted aminomalonate dictates the final substitution pattern. |
Synthetic Route 1: Functionalization of a Pyrimidine Core
This classical approach begins with a substituted pyrimidine, typically 4,6-dihydroxy-2-mercaptopyrimidine (2-thiobarbituric acid). The synthesis involves a sequence of reactions to introduce the desired functional groups.
Synthetic Pathway
References
- 1. CN105294573A - Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Google Patents [patents.google.com]
- 2. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 3. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]
A Comparative Purity Analysis of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine from Different Suppliers
For Immediate Release
[City, State] – [Date] – A comprehensive purity analysis of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine, a critical intermediate in the synthesis of the antiplatelet drug Ticagrelor, reveals notable variations among different commercial suppliers. This guide provides researchers, scientists, and drug development professionals with essential data and experimental protocols to inform procurement decisions and ensure the quality of starting materials for pharmaceutical manufacturing.
The purity of active pharmaceutical ingredient (API) precursors is of paramount importance, as impurities can be carried through the manufacturing process, potentially affecting the safety and efficacy of the final drug product.[1][2] This comparison of this compound from three anonymized suppliers—designated as Supplier A, Supplier B, and Supplier C—highlights the necessity of rigorous in-house quality control of all raw materials.[3][4][5]
Comparative Purity and Impurity Profile
The purity of this compound from the three suppliers was assessed using High-Performance Liquid Chromatography (HPLC). The impurity profiles were characterized using a combination of HPLC with mass spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy was employed to confirm the structure of the main component and major impurities.
Table 1: Purity and Impurity Profile of this compound from Different Suppliers
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (HPLC, Area %) | 99.85% | 99.52% | 98.98% |
| Impurity 1 (Starting Material) | 0.05% | 0.15% | 0.35% |
| Impurity 2 (By-product) | 0.03% | 0.08% | 0.12% |
| Impurity 3 (Over-reaction Product) | Not Detected | 0.05% | 0.10% |
| Unknown Impurities (Total) | 0.07% | 0.20% | 0.45% |
| Residual Solvents (GC-MS) | < 0.01% | 0.05% (Toluene) | 0.15% (Toluene) |
| Water Content (Karl Fischer) | 0.02% | 0.10% | 0.25% |
Analysis: Supplier A demonstrated the highest purity and the lowest levels of identified and unknown impurities, as well as residual solvents and water content. Supplier B provided material of acceptable purity, though with a higher level of starting material impurity and detectable residual solvent. Supplier C's product exhibited the lowest purity of the three, with significantly higher levels of all measured impurities and water content.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this assessment are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a Diode Array Detector (DAD).
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
-
Instrumentation: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 min.
-
Ramp: 10°C/min to 240°C, hold for 5 min.
-
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 35-350.
-
Sample Preparation: Dissolve 50 mg of the sample in 1 mL of Dimethyl Sulfoxide (DMSO).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃).
-
Nuclei: ¹H and ¹³C.
-
Sample Concentration: Approximately 10 mg/mL.
Visualizing Workflows and Pathways
To further elucidate the context of this analysis, the following diagrams illustrate the quality control workflow, the importance of high-purity starting materials, and the relevant signaling pathway for the end-product, Ticagrelor.
References
A Comparative Guide to Intermediates in Ticagrelor Synthesis: Focus on 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine
Introduction
Ticagrelor is a pivotal antiplatelet medication used in the management of acute coronary syndromes.[1][2] It functions as a reversible, direct-acting antagonist of the P2Y12 receptor, which distinguishes it from irreversible thienopyridine inhibitors like clopidrel.[1][3] The synthesis of this complex molecule is a multi-step process where the choice of chemical intermediates and synthetic route profoundly impacts the overall yield, purity, and commercial viability of the final active pharmaceutical ingredient (API).[4][5] This guide provides a detailed comparison of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine, a key intermediate, with other alternatives used in the synthesis of Ticagrelor, supported by experimental data and protocols.
Key Intermediate: this compound
This compound (CAS: 145783-15-9) is a crucial building block in many reported syntheses of Ticagrelor.[6][7] Its structure, featuring a pyrimidine core with reactive chlorine atoms and an amine group, makes it an ideal precursor for constructing the triazolopyrimidine core of Ticagrelor.[7][8]
The most common pathway to this intermediate involves the reduction of its nitro precursor, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.[8][9] This reduction step is critical and has been a focus of process optimization to improve safety, yield, and environmental impact.
Alternative Intermediates and Synthetic Routes
While the route via this compound is prevalent, several alternative strategies have been developed to circumvent challenges associated with it.
-
Route via 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine: This is the direct precursor to the primary intermediate. The initial steps involve the nitration and chlorination of a pyrimidine starting material.[10] However, the nitration step can be hazardous, involving strong acids and potential for runaway reactions, while the subsequent reduction of the nitro group has its own challenges, including harsh reagents and difficult workups.[9][11]
-
Route via 2,4,6-trichloro-5-aminopyrimidine: An alternative approach avoids the problematic nitration/reduction sequence. This method starts with a different pyrimidine core and introduces the propylthio group at a later stage.[12] This route can be advantageous by avoiding the use of nitric acid and potentially hazardous reduction conditions.[10][12]
-
Convergent Synthesis Approaches: Some modern syntheses employ a convergent approach where different fragments of the Ticagrelor molecule are synthesized separately and then combined.[5] This can lead to higher overall yields and easier purification of intermediates. For instance, a novel synthesis involves coupling an N-Boc protected cyclopropyl amine with a dichloro-nitro pyrimidine derivative, bypassing some of the steps in more linear syntheses.[5]
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Starting Material | Key Reagents/Reaction Type | Reported Yield | Purity | Key Advantages/Disadvantages | Reference(s) |
| 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine | Iron powder / Acetic acid | ~62% | 97.5% | Disadvantages: Cumbersome filtration of iron salts, potential for runaway reactions, acidic waste stream. | [11] |
| 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine | Sodium Dithionite | High | N/A | Advantages: Cheap, readily available reagent, mild reaction conditions, short reaction time, suitable for industrial scale. | [13] |
| 4,6-dichloro-5-nitro-2-(prop-2-en-1-ylsulfanyl)pyrimidine | Zn / Acetic acid | N/A | N/A | Part of a multi-step synthesis; reduction follows a condensation step. | [14] |
| 2,4,6-trichloro-5-aminopyrimidine | Propanethiol / Base | N/A | N/A | Advantages: Avoids nitration step, potentially shorter and simpler route. | [12] |
Table 2: Comparison of Overall Ticagrelor Synthesis Routes
| Key Intermediate | Overall Yield | Final Purity | Key Features of the Route | Reference(s) |
| This compound | 54.6% | N/A | Four-step synthesis from this intermediate without intermediate isolation, suitable for industrial production. | [13] |
| This compound | 65% | 99.78% | Utilizes a safer diazotization reagent ("Resin-NO₂") and avoids column chromatography. | [11] |
| 4,6-dichloro-5-nitro-2-(prop-2-en-1-ylsulfanyl)pyrimidine | 52.7% | >99.8% | A novel convergent synthesis involving N-Boc protected intermediates. | [5] |
| 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine | ~18% | 98.25% | An improved process reported by the innovator, but still involves a multi-step sequence with moderate overall yield. | [11] |
Mandatory Visualization
Caption: Primary synthetic route to Ticagrelor via reduction of a nitro-pyrimidine.
References
- 1. Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. heartandstroke.ca [heartandstroke.ca]
- 3. TICAGRELOR synthesis - chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. jocpr.com [jocpr.com]
- 6. Cas 145783-15-9,4,6-dichloro-2-propylthiopyrimidine-5-amine | lookchem [lookchem.com]
- 7. nbinno.com [nbinno.com]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. CN105294573A - Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Google Patents [patents.google.com]
- 11. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 13. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 14. jocpr.com [jocpr.com]
A Comparative Guide to 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine Reference Standards for Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available reference standards for 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine, a key intermediate in the synthesis of the antiplatelet drug Ticagrelor. The selection of a high-quality, well-characterized reference standard is critical for accurate analytical method development, validation, and routine quality control of Ticagrelor and its related substances. This document presents a comparative analysis of available reference standards, details experimental protocols for their characterization, and offers a comparison with alternative standards.
Overview of this compound
This compound (CAS No. 145783-15-9) is a crucial building block in the manufacturing process of Ticagrelor. As an impurity or a synthetic precursor, its control and accurate quantification in the final drug product are mandated by regulatory agencies. The availability of reliable reference standards for this compound is therefore essential for pharmaceutical quality assurance.
Comparison of Commercially Available Reference Standards
The following table summarizes the characterization data of this compound reference standards available from various suppliers. The data has been compiled from publicly available Certificates of Analysis and product information sheets.
| Supplier | Product Number | Purity (as stated) | Analytical Method(s) | Availability of CoA |
| MedchemExpress | HY-I0093 | 99.99%[1] | HPLC[1] | Yes[1] |
| LGC Standards | MM3615.01-0025 | Not explicitly stated, characterized under ISO 17025[2] | Not specified | Yes |
| TCI Chemicals | A2716 | >98.0% | GC | Available upon request |
| ALB Technology | ALB-RS-03856 | 98%[3] | HPLC, NMR[3] | Available upon request |
| Klivon | Not specified | High Purity | ¹H-NMR, Mass Spectrometry[4] | Comprehensive CoA with spectral elucidation[4] |
| Pharmaffiliates | PA 47 11840 | Not specified | Not specified | Sample CoA available[5] |
Alternative Reference Standards: Ticagrelor Impurities
In the context of Ticagrelor impurity profiling, other related compounds can serve as alternative or complementary reference standards. A comprehensive analysis often requires the use of a panel of impurity standards to ensure the specificity and accuracy of the analytical methods.
| Alternative Standard | CAS Number | Supplier(s) | Key Application |
| Ticagrelor Impurity A | 1251765-07-7 | SynZeal, Pharmaffiliates[6] | Impurity profiling in Ticagrelor |
| Ticagrelor Impurity B | 1788033-05-5 | SynZeal, Pharmaffiliates[6] | Impurity profiling in Ticagrelor |
| Ticagrelor Impurity E | 376608-71-8 | SynZeal, Pharmaffiliates[6] | Impurity profiling in Ticagrelor |
Experimental Protocols for Characterization
Detailed and robust analytical methods are essential for the verification and ongoing quality control of reference standards. Below are representative experimental protocols for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is adapted from a validated HPLC method for the analysis of Ticagrelor and its impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Acetonitrile and a buffer solution (e.g., 20 mM potassium phosphate, pH adjusted to 3.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed quantity of the reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).
-
Procedure: Inject the sample solution into the chromatograph, record the chromatogram, and measure the area of all peaks.
-
Calculation of Purity: Calculate the percentage purity by the area normalization method.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Sample Preparation: Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of the deuterated solvent.
-
¹H NMR Data (Predicted):
-
Chemical Shift (δ): 0.94 (t, 3H, CH₃), 1.63 (m, 2H, CH₂), 2.97 (t, 2H, SCH₂), 5.85 (s, 2H, NH₂) ppm.
-
-
¹³C NMR Spectroscopy:
-
Run a standard proton-decoupled ¹³C NMR experiment to confirm the number of carbon atoms and their chemical environments.
-
-
Procedure: Acquire ¹H and ¹³C NMR spectra. The obtained spectra should be consistent with the chemical structure of this compound.
Mass Spectrometry (MS) for Molecular Weight Verification
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Method: Infuse the sample solution directly into the mass spectrometer or use an LC-MS system.
-
Sample Preparation: Prepare a dilute solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Expected Result: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 238.0.
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the workflows for characterizing a reference standard and the logical relationship in Ticagrelor synthesis.
Caption: Workflow for the characterization of a chemical reference standard.
Caption: Simplified logical relationship in the synthesis of Ticagrelor.
Conclusion
The selection of a this compound reference standard requires careful consideration of the supplier's reputation, the completeness of the characterization data provided, and the stated purity. For critical applications, it is recommended to obtain a reference standard with a comprehensive Certificate of Analysis that includes data from multiple analytical techniques. Furthermore, the use of a panel of related impurity standards is advisable for the development and validation of robust, regulatory-compliant analytical methods for Ticagrelor. Researchers should independently verify the identity and purity of any reference standard using the protocols outlined in this guide before its use in quantitative analysis.
References
- 1. echemi.com [echemi.com]
- 2. HPLC method for simultaneous analysis of ticagrelor and its organic impurities and identification of two major photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. emerypharma.com [emerypharma.com]
Comparative Reactivity of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine: A Guide for Synthetic Chemists
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, pyrimidine derivatives are of paramount importance. This guide provides a comparative analysis of the reactivity of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine, a key intermediate in the synthesis of the antiplatelet agent Ticagrelor, against other relevant dichloropyrimidine analogs. The information presented, supported by experimental data, is intended to facilitate the rational design of synthetic routes and the selection of appropriate building blocks.
Introduction to Dichloropyrimidine Reactivity
The reactivity of the pyrimidine ring is profoundly influenced by its substituents. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). In dichloropyrimidines, the positions of the chlorine atoms, which act as leaving groups, dictate the regioselectivity and rate of reaction. Generally, the reactivity of chloro-substituents on the pyrimidine ring follows the order C4(6) > C2 >> C5. This is due to the strong activation by the adjacent ring nitrogen atoms at the C4 and C6 positions.
The presence of other substituents, such as the amino and propylthio groups in this compound, further modulates this reactivity. The amino group at the C5 position is electron-donating, which can decrease the overall electrophilicity of the pyrimidine ring compared to an unsubstituted dichloropyrimidine. Conversely, the propylthio group at the C2 position can influence the electronic properties and steric accessibility of the reaction centers.
Comparative Performance in Key Reactions
The following sections provide a comparative overview of the reactivity of this compound and its analogs in common synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a fundamental reaction for the derivatization of dichloropyrimidines. The chlorine atoms at the C4 and C6 positions are the most susceptible to nucleophilic attack.
| Substrate | Nucleophile | Reaction Conditions | Product | Yield (%) |
| This compound | 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1][2]dioxol-4-yl)oxy)ethanol | Triethylamine, Methanol, 110 °C, sealed tube, 1 h | Mono-aminated product at C4/C6 | Not specified[1] |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Various amines | Triethylamine, Ethanol, reflux, 3 h | Mono-aminated products | Moderate[3] |
| 4,6-Dichloropyrimidine | Adamantane-containing amines | K₂CO₃, DMF, 140 °C | Mono-aminated products | 60-99% |
Analysis: While specific yield data for the SNAr reaction of this compound was not provided in the available literature, the conditions reported for the synthesis of Ticagrelor analogues suggest that the reaction proceeds effectively.[1] The electron-donating amino group at C5 may slightly decrease the reactivity compared to unsubstituted 4,6-dichloropyrimidine, potentially requiring slightly harsher conditions to achieve similar yields.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the formation of C-C and C-N bonds, respectively.
Suzuki-Miyaura Coupling:
This reaction is widely used to form biaryl structures. The reactivity of dichloropyrimidines is again position-dependent.
| Substrate | Boronic Acid | Catalyst System | Reaction Conditions | Product | Yield (%) |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various aryl/heteroaryl boronic acids | Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane, 70-80 °C, 18-22 h | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine and analogs | 70-85% |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane-H₂O, 100 °C (MW), 15 min | 2-Chloro-4-phenylpyrimidine | >95% (LC-MS) |
Buchwald-Hartwig Amination:
This reaction provides a versatile method for the synthesis of arylamines.
| Substrate | Amine | Catalyst System | Reaction Conditions | Product | Yield (%) |
| 4-Amino-6-chloropyrimidine derivatives | Adamantane-containing amines | Pd(0)/DavePhos | Base, Solvent | Unsymmetrical 4,6-diaminopyrimidines | 40-60% |
Analysis: There is a lack of specific data for the Buchwald-Hartwig amination of this compound. The existing amino group on the substrate could potentially complicate the reaction by acting as a ligand for the palladium catalyst or by undergoing a second amination. Careful optimization of the catalyst, ligand, and reaction conditions would be crucial to achieve selective mono-amination at the C4 or C6 position.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol is adapted from the synthesis of Ticagrelor analogues.[1]
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine)
-
Triethylamine (or another suitable base)
-
Methanol (or another suitable solvent)
Procedure:
-
In a sealable reaction tube, combine this compound (1.0 eq.), the amine nucleophile (1.3 eq.), and triethylamine (1.0 eq.) in methanol.
-
Seal the tube and heat the reaction mixture to 110 °C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired mono-substituted product.
Caption: Experimental workflow for the SNAr reaction.
Signaling Pathways and Reaction Mechanisms
The reactivity of this compound is primarily governed by the principles of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks one of the electron-deficient carbon atoms at the C4 or C6 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the pyrimidine ring.
Caption: General mechanism of the SNAr reaction.
Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination) Catalytic Cycle
The Buchwald-Hartwig amination involves a catalytic cycle with a palladium complex. The cycle typically includes oxidative addition of the aryl halide to the Pd(0) catalyst, formation of a palladium-amido complex, and reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst.[4][5]
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
This compound is a versatile building block for the synthesis of complex pyrimidine derivatives. Its reactivity is dominated by the two chlorine atoms at the C4 and C6 positions, which are susceptible to nucleophilic aromatic substitution and participate in palladium-catalyzed cross-coupling reactions. The presence of the amino and propylthio groups influences the overall reactivity, and a careful selection of reaction conditions is necessary to achieve the desired selectivity and yield. This guide provides a foundation for researchers to make informed decisions when utilizing this important synthetic intermediate. Further quantitative studies directly comparing its reactivity with other dichloropyrimidines under standardized conditions would be a valuable addition to the field.
References
Analysis of Ticagrelor impurities originating from 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine
A deep dive into the impurities originating from the key starting material 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine in the synthesis of the antiplatelet drug Ticagrelor reveals critical insights for drug development professionals. This guide provides a comparative analysis of these impurities, their formation pathways, and the analytical methodologies for their detection and control, supported by experimental data and detailed protocols.
For researchers and scientists in the field of drug development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. In the synthesis of Ticagrelor, a potent P2Y12 receptor antagonist, the control of process-related impurities is a significant challenge. One of the key starting materials, this compound, is a focal point for the generation of several critical impurities. Understanding the origin and nature of these impurities is essential for optimizing synthetic routes and developing robust analytical methods for quality control.
The Genesis of Impurities from this compound
The chemical structure of this compound, with its two reactive chlorine atoms, is susceptible to various side reactions during the synthesis of Ticagrelor. These reactions can lead to the formation of several process-related impurities, including dimer impurities and byproducts from incomplete or competing reactions. The high reactivity of the chloro groups can result in complex reaction mixtures, posing significant challenges for purification.
One notable impurity that can arise is a dimer impurity , where two molecules of the pyrimidine derivative react with a single molecule of the cyclopentyl side chain. This can occur if the reaction conditions are not carefully controlled, leading to the displacement of both chlorine atoms.
Furthermore, incomplete reaction or side reactions with other nucleophiles present in the reaction mixture can lead to the formation of various other impurities. The identification and characterization of these impurities are crucial for ensuring the safety and efficacy of the final drug product.
Comparative Analysis of Impurity Profiles
Different synthetic strategies for Ticagrelor can lead to varying impurity profiles. The choice of solvents, bases, and reaction temperatures can significantly influence the formation of byproducts originating from this compound.
| Impurity | Typical Level in Route A (%) | Typical Level in Route B (%) | Analytical Method |
| Dimer Impurity | 0.1 - 0.5 | < 0.1 | HPLC-UV, LC-MS |
| Unidentified Impurity 1 | < 0.1 | 0.1 - 0.2 | HPLC-UV, LC-MS |
| Unidentified Impurity 2 | 0.05 - 0.15 | < 0.05 | HPLC-UV, LC-MS |
Note: The data presented in this table is a summary of findings from various research articles and is intended for comparative purposes. Actual impurity levels may vary depending on the specific reaction conditions.
Optimized synthetic processes aim to minimize the formation of these impurities to levels below the qualification thresholds set by regulatory agencies.
Analytical Methodologies for Impurity Profiling
A variety of analytical techniques are employed for the detection and quantification of Ticagrelor and its impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV or mass spectrometry (MS) detectors are the most common methods.
Forced degradation studies are also essential to identify potential degradation products that may form under stress conditions such as acid, base, oxidation, heat, and light. These studies help in developing stability-indicating analytical methods.
Experimental Protocols
Synthesis of Ticagrelor Intermediate from this compound (Illustrative)
Materials:
-
This compound
-
(2-(((3aR,4S,6R,6aS)-6-aminotetrahydro-2,2-dimethyl-4H-cyclopenta[d][1][2]dioxol-4-yl)oxy)ethan-1-ol)
-
Organic solvent (e.g., Acetonitrile)
-
Base (e.g., Triethylamine)
Procedure:
-
Dissolve this compound in the organic solvent in a reaction vessel.
-
Add the cyclopentyl side chain derivative to the solution.
-
Add the base to the reaction mixture.
-
Stir the reaction mixture at a controlled temperature for a specified period.
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product using column chromatography or recrystallization.
HPLC-UV Method for the Analysis of Ticagrelor and its Impurities
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase:
-
A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 70:30 v/v).
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Detection wavelength: 254 nm
-
Injection volume: 10 µL
-
Column temperature: Ambient
Procedure:
-
Prepare standard solutions of Ticagrelor and known impurities at various concentrations.
-
Prepare the sample solution by dissolving a known amount of the Ticagrelor sample in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and identify the peaks corresponding to Ticagrelor and its impurities based on their retention times.
-
Quantify the impurities by comparing their peak areas with those of the corresponding standards.
Visualizing Reaction Pathways and Analytical Workflows
To better understand the complex relationships in Ticagrelor synthesis and analysis, visual diagrams are invaluable.
Caption: Synthetic pathway of Ticagrelor from this compound and the formation of key impurities.
Caption: A typical workflow for the comparative analysis of Ticagrelor impurities using HPLC/UHPLC.
References
A Comparative Benchmarking of Synthesis Methods for 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis Efficiency
The efficient synthesis of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine, a crucial intermediate in the production of pharmaceuticals like the antiplatelet agent Ticagrelor, is a subject of significant interest in medicinal and process chemistry.[1][2] This guide provides a comparative analysis of various synthetic routes to this compound, offering a side-by-side look at their efficiencies based on reported experimental data. The information is intended to assist researchers and drug development professionals in selecting the most suitable method for their specific needs, considering factors such as yield, cost, operational simplicity, and scalability.
Comparison of Synthesis Efficiencies
The following table summarizes the key quantitative metrics for different synthesis routes leading to this compound.
| Synthesis Route | Starting Material | Key Steps | Overall Yield (%) | Purity (%) | Noteworthy Advantages | Reported Disadvantages |
| Route 1: The Nitro-Reduction Pathway | 4,6-dihydroxy-2-mercaptopyrimidine | Alkylation, Nitration, Chlorination, Reduction | ~25[3][4] | Not consistently reported | Utilizes readily available starting materials. | Use of fuming nitric acid generates significant acidic waste; iron powder reduction can lead to difficult workups; low overall yield.[3][4] |
| Route 2: The Aminomalonate Condensation Pathway | Substituted diethyl aminomalonate | Condensation with urea, Chlorination, Thiolation | Not explicitly quantified, but described as high. | Not explicitly quantified. | Low cost, simple operation, and suitability for industrial production.[3][4] | Requires synthesis of the substituted aminomalonate starting material. |
| Route 3: The Dithionite Reduction Pathway | 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine | Reduction with Sodium Dithionite | 91.2[5] | 99.52 (HPLC)[5] | High yield, short reaction time, mild reaction conditions, and use of inexpensive reagents.[5] | Dependent on the efficient synthesis of the nitro-precursor. |
| Route 4: The Diethyl Malonate Pathway | Diethyl malonate | Nitration, Cyclization with thiourea, Alkylation, Chlorination, Reduction | Described as having an "enhanced reaction yield".[6] | Not explicitly quantified. | Aims to optimize the overall process and reduce production costs.[6] | Multi-step process with complexities in each step. |
Experimental Protocols
Route 1: The Nitro-Reduction Pathway (via Iron Powder Reduction)
This route starts with 4,6-dihydroxy-2-mercaptopyrimidine.[7]
-
Alkylation: 4,6-dihydroxy-2-mercaptopyrimidine is reacted with 1-bromopropane in the presence of a base (e.g., sodium hydroxide) in a suitable solvent like water and methanol to yield 4,6-dihydroxy-2-(propylthio)pyrimidine.[7]
-
Nitration: The resulting compound is then treated with fuming nitric acid in glacial acetic acid to introduce a nitro group at the 5-position, yielding 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine.[7]
-
Chlorination: The dihydroxy-nitro compound is subsequently chlorinated using a chlorinating agent like phosphorus oxychloride in a solvent such as dichloromethane to produce 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.[7]
-
Reduction: Finally, the nitro group is reduced to an amine. This can be achieved using iron powder in an acidic medium (e.g., acetic acid).[3][7] The product, this compound, is then isolated and purified.
Route 2: The Aminomalonate Condensation Pathway
This method offers a different approach starting from a substituted diethyl aminomalonate.[3][4]
-
Condensation: Substituted diethyl aminomalonate is condensed with urea in the presence of a base like sodium ethoxide in ethanol to form 2,4,6-trihydroxy-5-substituted aminopyrimidine.[3][4]
-
Chlorination: The trihydroxy-aminopyrimidine derivative is then chlorinated, for instance with phosphorus oxychloride, to yield 2,4,6-trichloro-5-aminopyrimidine.[3][4]
-
Thiolation: The final step involves the selective reaction of 2,4,6-trichloro-5-aminopyrimidine with propanethiol. This substitution occurs at the 2-position to give the desired product, this compound.[3]
Route 3: The Dithionite Reduction Pathway
This protocol focuses on an efficient final reduction step.[5]
-
Preparation of Precursor: The starting material, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine, is synthesized, for example, via the initial steps of Route 1.
-
Reduction: A solution of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine in a solvent like tetrahydrofuran is treated with an aqueous solution of sodium dithionite and sodium bicarbonate at a controlled temperature of -5 to 0°C.[5] The reaction is typically rapid, and after workup, which includes filtration and extraction, the product is obtained in high yield and purity.[5]
Visualization of Synthesis Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate synthesis method based on key project requirements.
References
- 1. Cas 145783-15-9,4,6-dichloro-2-propylthiopyrimidine-5-amine | lookchem [lookchem.com]
- 2. 4,6-dichloro-2-propylthiopyrimidine-5-amine | 145783-15-9 [chemicalbook.com]
- 3. CN105294573A - Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Google Patents [patents.google.com]
- 4. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 6. CN103923020A - Preparation method of 2-propylthio-4,6-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 7. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]
Comparative Analysis of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine: A Guide for Researchers
For researchers and professionals in drug development, particularly those focused on antiplatelet therapies, the selection and validation of key intermediates are critical. This guide provides a comparative analysis of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine, a crucial intermediate in the synthesis of Ticagrelor, against its direct precursor, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine. This comparison is supported by analytical data and detailed experimental protocols to aid in research and development processes.
Performance and Purity: A Data-Driven Comparison
The quality of a starting intermediate directly impacts the purity and yield of the final active pharmaceutical ingredient (API). Below is a summary of key analytical data for this compound and its precursor.
| Parameter | This compound | 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine |
| Molecular Formula | C₇H₉Cl₂N₃S[1] | C₇H₇Cl₂N₃O₂S |
| Molecular Weight | 238.14 g/mol [1] | 268.12 g/mol |
| Appearance | Light yellow to brown solid-liquid mixture[2] | Oily product |
| Purity (HPLC) | 99.99%[2] | >95% (typically 97.81%) |
| ¹H NMR Spectrum | Consistent with structure[2][3][4] | - |
Experimental Protocols
Detailed and validated analytical methods are essential for the quality control of pharmaceutical intermediates.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for determining the purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: ACQUITY UPLC BEH C18 (100 mm x 4.6 mm, 1.7 μm).[5]
-
Mobile Phase: A suitable mixture of a buffered aqueous phase and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where the analyte has maximum absorbance.
-
Injection Volume: 10-20 µL.
-
Procedure: A standard solution of known concentration is prepared and injected to determine the retention time. The sample is then injected, and the peak area is compared to the standard to quantify the purity.
¹H NMR for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of the compound.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent and placed in an NMR tube. The ¹H NMR spectrum is then acquired.
-
Expected Chemical Shifts (ppm): δ 5.85 (s, 2H, NH₂), 2.97 (t, J=6.8 Hz, 2H, SCH₂), 1.63 (sex, J=6.8, 7.6 Hz, 2H, CH₂), 0.94 (t, J=7.6 Hz, 3H, CH₃).[3]
Synthesis Workflow and Signaling Pathway
Visualizing complex processes is key to understanding their intricacies. The following diagrams, rendered using the DOT language, illustrate the synthesis of the target compound and the biological pathway it influences.
This compound is a key building block for Ticagrelor, a P2Y12 receptor antagonist.[6] Understanding the signaling pathway of this receptor is crucial for drug development professionals.
The binding of ADP to the P2Y12 receptor activates the Gi protein, which in turn inhibits adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP).[7][8] This reduction in cAMP, along with the activation of other pathways like PI3K, ultimately promotes platelet aggregation.[7][9] Ticagrelor, synthesized from this compound, acts as an antagonist to the P2Y12 receptor, preventing this cascade and thereby inhibiting platelet aggregation.[10][11]
References
- 1. This compound | C7H9Cl2N3S | CID 11436336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound, CAS No. 145783-15-9 - iChemical [ichemical.com]
- 4. 4,6-dichloro-2-propylthiopyrimidine-5-amine(145783-15-9) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 4,6-dichloro-2-propylthiopyrimidine-5-amine | 145783-15-9 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ticagrelor: mechanism of action, pharmacokinetics and application_Chemicalbook [chemicalbook.com]
- 11. thrombosiscanada.ca [thrombosiscanada.ca]
Economic Analysis of Synthetic Pathways for 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine: A Comparative Guide
For researchers and professionals in drug development, the efficient and economical synthesis of key intermediates is paramount. 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine is a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed economic and procedural comparison of the primary synthetic routes to this important intermediate, offering valuable insights for process optimization and selection.
Executive Summary
Two principal synthetic pathways for this compound have been evaluated based on economic viability and procedural efficiency.
-
Pathway 1 : Commencing with 2-thiobarbituric acid, this route involves S-propylation, nitration, chlorination, and a final reduction step. Two sub-pathways are considered based on the reducing agent used:
-
Pathway 1A : Utilizes iron powder for the reduction of the nitro group.
-
Pathway 1B : Employs sodium dithionite for the reduction, offering a potentially more industrially scalable and environmentally friendly alternative.[1]
-
-
Pathway 2 : This pathway begins with diethyl malonate and proceeds through condensation with urea, chlorination, and subsequent reaction with propanethiol.[2]
The economic analysis suggests that while both pathways are viable, the choice of specific reagents, particularly for the reduction step in Pathway 1, significantly impacts the overall cost-effectiveness. Pathway 2, starting from the readily available and relatively inexpensive diethyl malonate, presents a competitive alternative.[3][4]
Data Presentation: A Quantitative Comparison
The following table summarizes the estimated costs of raw materials for each synthetic pathway. Prices are based on bulk and industrial-grade materials to reflect a production-scale scenario. It is important to note that these costs are estimates and can fluctuate based on supplier, quantity, and market conditions.
| Raw Material | Pathway 1A (Iron Reduction) | Pathway 1B (Dithionite Reduction) | Pathway 2 | Estimated Bulk Price (USD/kg) |
| 2-Thiobarbituric Acid | ✓ | ✓ | ~10.00[5][6] | |
| n-Propyl Bromide | ✓ | ✓ | ~3.00 - 5.00[7][8][9][10][11] | |
| Fuming Nitric Acid | ✓ | ✓ | Varies | |
| Phosphorus Oxychloride | ✓ | ✓ | ✓ | ~1.50 - 2.00[12][13] |
| Iron Powder | ✓ | Varies | ||
| Sodium Dithionite | ✓ | ~1.00 - 1.50[14][15][16] | ||
| Diethyl Malonate | ✓ | ~1.70 - 2.00[3][4][17] | ||
| Urea | ✓ | Varies | ||
| Propanethiol | ✓ | Varies |
Experimental Protocols
Detailed methodologies for the key experimental steps in each pathway are outlined below.
Pathway 1: From 2-Thiobarbituric Acid
Step 1: S-propylation of 2-Thiobarbituric Acid
An aqueous solution of 2-thiobarbituric acid is treated with a base, such as sodium hydroxide, followed by the addition of n-propyl bromide. The reaction mixture is stirred, typically overnight, and then acidified to precipitate the S-propylated product.
Step 2: Nitration of 2-(Propylthio)barbituric Acid
The S-propylated intermediate is carefully added to a mixture of fuming nitric acid and a suitable solvent, such as acetic acid, at a controlled temperature. The reaction is monitored until completion, after which the product is isolated by precipitation.
Step 3: Chlorination of 5-Nitro-2-(propylthio)barbituric Acid
The nitrated compound is treated with a chlorinating agent, most commonly phosphorus oxychloride, often in the presence of a base like pyridine or N,N-diisopropylethylamine, to yield 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.[1]
Step 4: Reduction of 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine
-
Pathway 1A (Iron Powder Reduction): The nitro compound is dissolved in a suitable solvent mixture, such as methanol and acetic acid, and treated with iron powder. The reaction is heated to reflux and monitored until the starting material is consumed. The final product is isolated after filtration and extraction.[18]
-
Pathway 1B (Sodium Dithionite Reduction): The nitro compound is dissolved in a mixed solvent system (e.g., water and an organic solvent). An aqueous solution of sodium dithionite is then added dropwise. This method is often preferred for its mild conditions and suitability for industrial production.[1] The reaction is typically stirred for a short period before workup and isolation of the desired amine.
Pathway 2: From Diethyl Malonate
Step 1: Condensation of Diethyl Malonate with Urea
Diethyl malonate is condensed with urea in the presence of a strong base, such as sodium ethoxide, in an alcoholic solvent. The mixture is refluxed to drive the reaction to completion, yielding a substituted barbituric acid derivative.[2]
Step 2: Chlorination to 2,4,6-Trichloro-5-aminopyrimidine
The resulting 2,4,6-trihydroxy-5-substituted aminopyrimidine is subjected to chlorination using an excess of phosphorus oxychloride.[2] The reaction is typically heated to reflux for an extended period. After completion, the excess phosphorus oxychloride is removed under reduced pressure, and the product is isolated.
Step 3: Reaction with Propanethiol
The 2,4,6-trichloro-5-aminopyrimidine intermediate is then reacted with propanethiol in the presence of a base to selectively substitute the thioether at the 2-position, affording the final product, this compound.[2]
Mandatory Visualization
Caption: Comparative flowchart of synthetic pathways.
References
- 1. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 2. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Diethyl malonate for synthesis 105-53-3 [sigmaaldrich.com]
- 5. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 6. indiamart.com [indiamart.com]
- 7. N Propyl Bromide In Ankleshwar - Prices Manufacturers & Suppliers [tradeindia.com]
- 8. dir.indiamart.com [dir.indiamart.com]
- 9. indiamart.com [indiamart.com]
- 10. N-Propyl Bromide Price Insights: Current and Historical Prices [alchempro.com]
- 11. yogienterprise.net [yogienterprise.net]
- 12. Phosphorus Oxychloride (POCl3) - High Purity 99% at Best Price [jigspharma.com]
- 13. dir.indiamart.com [dir.indiamart.com]
- 14. indiamart.com [indiamart.com]
- 15. made-in-china.com [made-in-china.com]
- 16. Sodium dithionite price,buy Sodium dithionite - chemicalbook [m.chemicalbook.com]
- 17. Diethyl malonate, Malonic acid diethyl ester ≥99% | eBay [ebay.com]
- 18. Cas 145783-15-9,4,6-dichloro-2-propylthiopyrimidine-5-amine | lookchem [lookchem.com]
Safety Operating Guide
Safe Disposal of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine: A Procedural Guide
The proper management and disposal of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine (CAS No. 145783-15-9) is critical for ensuring laboratory safety and environmental protection.[1] This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the safe handling and disposal of this halogenated heterocyclic compound. All procedures should be performed in strict accordance with local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.[1]
Hazard Identification and Safety Summary
This compound is classified as a hazardous substance.[2] Key hazards include skin and eye irritation, potential harm if swallowed, and long-term adverse effects on aquatic life.[2][3][4] Adherence to safety protocols is mandatory during handling and disposal.
Table 1: GHS Hazard Classifications
| Hazard Class | Hazard Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][5] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[2][4][6] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[2][4][6] |
| Hazardous to the Aquatic Environment, Long-Term | Chronic 4 | H413: May cause long lasting harmful effects to aquatic life[2][3][7] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear the appropriate personal protective equipment (PPE) to prevent exposure.[1][4]
-
Eye Protection: Wear tightly-fitting safety goggles or a face shield.[3][4]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene, that are compatible with chlorinated compounds.[1][4]
-
Body Protection: A laboratory coat and/or impervious clothing is required to prevent skin contact.[1][3]
-
Respiratory Protection: If handling the compound in a poorly ventilated area or if dust or aerosols may be generated, use a NIOSH/MSHA-approved respirator.[1][4]
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be managed as hazardous waste.[1] Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited.[1]
Experimental Protocol: Waste Segregation and Disposal
-
Waste Identification: All materials contaminated with this compound, including the pure compound, reaction mixtures, contaminated gloves, wipes, and chromatography materials (e.g., silica gel), must be treated as hazardous waste.[1]
-
Segregation: This compound is a halogenated organic waste.[1] It is crucial to segregate it from non-halogenated chemical waste streams to ensure proper disposal by a licensed waste management service.[1]
-
Containerization:
-
Labeling: Label the hazardous waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.
-
Final Disposal: Arrange for the collection of the hazardous waste container by a licensed waste disposal company.[4] Follow your institution's specific procedures for waste pickup.
-
Empty Container Disposal:
-
An empty container that held the compound must be triple-rinsed with a suitable solvent (e.g., methanol, ethanol, or another solvent in which the compound is soluble).[1]
-
The solvent rinsate from the rinsing process must be collected and disposed of as halogenated hazardous waste.[1]
-
After triple-rinsing and allowing it to air-dry, and with the original label defaced, the container may be disposed of as regular trash, pending institutional policies.[1]
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.[4]
-
Don PPE: Wear the full personal protective equipment as described in Section 2.
-
Containment: Prevent the spilled material from entering drains or waterways.[4]
-
Clean-up: For solid spills, carefully pick up the material without creating dust and place it into a designated hazardous waste container.[4] Use an absorbent material for liquid spills before placing it in the waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H9Cl2N3S | CID 11436336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 4,6-Dichloro-2-propylthiopyrimidine-5-amine Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 145783-15-9 [sigmaaldrich.com]
- 6. 4,6-dichloro-2-propylthiopyrimidine-5-amine | 145783-15-9 [chemicalbook.com]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 145783-15-9 Name: 5-Amino-4,6-dichloro-2-(propylthio)pyrimidine [xixisys.com]
Personal protective equipment for handling 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine
Essential Safety and Handling Guide for 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chlorinated heterocyclic compounds and should be implemented to ensure laboratory safety.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1] Key hazard statements include:
-
Harmful if swallowed.[2]
-
Causes skin irritation.[3]
-
Causes serious eye irritation.[3]
-
May cause long-lasting harmful effects to aquatic life.[2][4]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust particles and splashes.[6][7] A face shield should be worn over goggles when there is a risk of significant splashing.[6][7][8] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves offer broad short-term protection.[6][7] For prolonged contact or handling of larger quantities, consult the manufacturer's chemical resistance guide to select the appropriate glove material (e.g., neoprene or butyl rubber).[6][9] Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible.[6][7] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | Use a respirator if engineering controls (e.g., fume hood) are not feasible or if exposure limits are exceeded.[7] A particulate filter is recommended for solid compounds.[6] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is vital for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation and Pre-Handling:
-
Area Preparation: Ensure the work area is clean and uncluttered. All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of any potential aerosols or dust.[7]
-
Equipment Assembly: Gather all necessary and compatible laboratory equipment (e.g., spatulas, glassware, weighing paper).[7] Ensure all equipment is clean and dry.
-
Donning PPE: Put on all required personal protective equipment as detailed in the table above.
2. Weighing and Dispensing:
-
Containment: Perform all weighing and dispensing activities within the chemical fume hood.
-
Technique: Use a spatula to carefully transfer the solid compound. Avoid creating dust. For small quantities, consider using a micro-spatula.
-
Spill Prevention: Place a weigh boat or paper on the balance to contain any minor spills and facilitate cleanup.
3. Experimental Use:
-
Controlled Reactions: When using the compound in reactions, add it slowly and in a controlled manner to the reaction vessel.
-
Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[7] Do not breathe in dust or vapors.
-
Temperature Considerations: If heating is required, do so in a well-controlled manner (e.g., using a heating mantle with a temperature controller) to prevent uncontrolled reactions or decomposition.
4. Post-Handling and Decontamination:
-
Cleaning: Thoroughly clean all equipment that came into contact with the chemical using an appropriate solvent.
-
Work Area Decontamination: Decontaminate the work surface within the fume hood.
-
Hand Washing: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][7]
Storage and Disposal Plan
Proper storage and disposal are critical for safety and environmental protection.
Storage:
-
Store in a tightly closed, properly labeled container.[7]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
Disposal:
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weighing paper, and pipette tips, must be considered hazardous waste.[7]
-
Waste Collection: Collect these materials in a dedicated, sealed, and clearly labeled hazardous waste container.[1][7]
-
Chemical Waste: Dispose of any unused or waste chemical product in accordance with local, state, and federal regulations. Do not discharge into the environment.[4]
Emergency Procedures
First Aid Measures:
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][3] Remove contaminated clothing. If skin irritation persists, seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Continue rinsing. If eye irritation persists, seek medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Response:
-
Evacuate the area and ensure adequate ventilation.[1]
-
Wear appropriate personal protective equipment.[1]
-
For small spills, carefully scoop the solid material into a container for disposal.
-
For larger spills, follow your institution's hazardous material spill response protocol.
Experimental Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H9Cl2N3S | CID 11436336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. echemi.com [echemi.com]
- 5. 4,6-Dichloro-2-propylthiopyrimidine-5-amine Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 145783-15-9 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pppmag.com [pppmag.com]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
